Zoniporide metabolite M1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
372078-43-8 |
|---|---|
Molecular Formula |
C17H16N6O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25) |
InChI Key |
RAXYIGUUSAQMES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Fate of Zoniporide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects. Understanding its metabolic pathway is crucial for evaluating its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the primary metabolic pathways of Zoniporide, focusing on the key enzymatic reactions and resulting metabolites. It includes detailed experimental protocols for studying its metabolism, a comprehensive summary of quantitative data, and visual representations of the metabolic and experimental workflows.
Introduction
Zoniporide undergoes metabolism primarily through two key pathways: oxidation mediated by aldehyde oxidase (AO) and hydrolysis of its guanidine moiety. The major metabolite, 2-Oxozoniporide (M1), is formed through the AO-catalyzed oxidation of the quinoline ring.[1] Additionally, hydrolysis leads to the formation of two other metabolites, M2 and M3, which are characterized by the conversion of the guanidine group to a carboxylic acid.[1] This guide will dissect these pathways, providing the necessary details for their in vitro and in vivo investigation.
Primary Metabolic Pathways
The metabolic transformation of Zoniporide is dominated by two distinct enzymatic processes, as illustrated below.
Aldehyde Oxidase-Mediated Oxidation
The principal metabolic route for Zoniporide is the oxidation of its quinoline moiety, a reaction catalyzed by the cytosolic enzyme aldehyde oxidase (AO).[1] This biotransformation results in the formation of 2-Oxozoniporide (M1), the major circulating and excretory metabolite in humans.[1]
Hydrolysis
A secondary but significant metabolic pathway for Zoniporide is the hydrolysis of its acylguanidine group to a carboxylic acid. This pathway gives rise to metabolites M2 and M3.[1] M2 has been identified as a significant metabolite in human feces, while M3 is found in plasma.[1]
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of Zoniporide.
Enzyme Kinetics of Aldehyde Oxidase
| Species | Km (µM) | Vmax (pmol/min/mg protein) |
| Human | 3.4 | 74 |
| Rabbit | 1.6 | - |
| Guinea Pig | - | 454 |
| Rhesus Monkey | - | 45 |
Data sourced from Dalvie et al., 2010 and a 2012 study on interspecies variation.[1][2]
In Vivo Metabolite Distribution in Humans
| Metabolite | Percentage of Dose / Radioactivity | Matrix |
| M1 (2-Oxozoniporide) | Major excretory and circulating metabolite | Plasma, Excreta |
| M2 | 17% of the dose | Feces |
| M3 | 6.4% of circulating radioactivity | Plasma |
Data sourced from Dalvie et al., 2010.[1]
Experimental Protocols
This section provides detailed methodologies for the investigation of Zoniporide's metabolic pathways.
In Vitro Metabolism using Human Liver S9 Fractions (Aldehyde Oxidase Pathway)
This protocol is designed to identify and characterize the aldehyde oxidase-mediated metabolism of Zoniporide.
Materials:
-
Zoniporide hydrochloride hydrate
-
Human liver S9 fractions (pooled)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Milli-Q water
-
Microcentrifuge tubes
-
Shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Zoniporide in DMSO. Further dilute to working concentrations (e.g., 100 µM) with DMSO.
-
Prepare 50 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer and human liver S9 fractions (e.g., to a final protein concentration of 1.5 or 2.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding the Zoniporide working solution to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Sample Processing:
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).
-
Vortex the samples and centrifuge (e.g., at 4000 rpm for 5 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Use a suitable gradient elution to separate Zoniporide and its metabolites.
-
Monitor the parent drug and expected metabolites using multiple reaction monitoring (MRM).
-
In Vitro Hydrolysis Study
This protocol is designed to assess the chemical stability of Zoniporide and the formation of its hydrolysis degradants.
Materials:
-
Zoniporide
-
Aqueous buffer (e.g., phosphate buffer at a relevant pH)
-
Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)
-
HPLC/MS system
Procedure:
-
Sample Preparation:
-
Prepare solutions of Zoniporide in the chosen aqueous buffer at a known concentration.
-
-
Stability Study:
-
Store the Zoniporide solutions at different temperatures (e.g., ambient temperature (30°C), refrigerated (5°C), and frozen (-20°C)).
-
At predetermined time intervals, withdraw aliquots from each storage condition.
-
-
Analysis:
-
Analyze the collected aliquots using a validated HPLC/MS method to quantify the concentrations of Zoniporide and its hydrolysis degradants (Degradant I and Degradant II).
-
Plot the concentration of the degradants versus time for each temperature.
-
Determine the initial formation rates of the hydrolysis degradants from the initial linear portion of the concentration-time profiles.
-
In Vivo Metabolism Study in Humans (Representative Protocol)
This protocol provides a general framework for an in vivo study to investigate the metabolism and excretion of Zoniporide in human subjects.
Study Design:
-
A single-center, open-label study in a small cohort of healthy adult volunteers.
-
Administration of a single intravenous dose of radiolabeled ([14C]) Zoniporide (e.g., 80 mg).[1]
Procedure:
-
Subject Screening and Enrollment:
-
Recruit healthy volunteers based on predefined inclusion and exclusion criteria.
-
Obtain informed consent.
-
-
Drug Administration and Sample Collection:
-
Administer a single intravenous infusion of [14C]Zoniporide.
-
Collect blood samples at frequent intervals post-dose (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Collect all urine and feces produced by the subjects for a defined period (e.g., up to 7 days post-dose).
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Measure and record the total volume of urine and weight of feces collected. Homogenize the collected urine and feces.
-
-
Analysis:
-
Determine the total radioactivity in plasma, urine, and fecal homogenates using liquid scintillation counting.
-
Perform metabolic profiling of plasma, urine, and feces using techniques such as HPLC with radiometric detection and LC-MS/MS to identify and quantify Zoniporide and its metabolites.
-
Conclusion
The primary metabolic pathway of Zoniporide involves oxidation by aldehyde oxidase to form 2-Oxozoniporide (M1), with hydrolysis of the guanidine moiety representing a secondary pathway that produces metabolites M2 and M3. The provided experimental protocols offer a robust framework for the in vitro and in vivo characterization of these metabolic transformations. The quantitative data summarized herein provides key parameters for pharmacokinetic modeling and interspecies comparisons. A thorough understanding of Zoniporide's metabolism is essential for its continued development and for predicting its clinical behavior.
References
Discovery and Characterization of Zoniporide Metabolite M1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic pathways of Zoniporide metabolite M1, also known as 2-oxozoniporide. Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1), undergoes significant metabolism, with M1 being its major circulating and excretory metabolite in humans.[1] The formation of M1 is primarily catalyzed by aldehyde oxidase (AO), a cytosolic enzyme, highlighting a significant metabolic route for xenobiotics containing heterocyclic rings.[2][3][4] This guide details the experimental methodologies for identifying and quantifying M1, presents key quantitative data, and illustrates the metabolic pathways and experimental workflows using diagrams.
Introduction to Zoniporide Metabolism
Zoniporide, with the chemical name 1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine, was developed as a highly selective inhibitor of the sodium/hydrogen exchanger.[2] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. In humans, Zoniporide is primarily cleared through metabolism, with biliary excretion being the main route of elimination.[1]
Studies have identified three main metabolites in humans: M1 (2-oxozoniporide), M2, and M3. M1 is the most significant metabolite, formed via oxidation. M2 and M3 are products of hydrolysis of the guanidine moiety to a carboxylic acid.[1] This document will focus on the discovery and characterization of the major metabolite, M1.
Discovery and Identification of Metabolite M1
The identification of M1 as a major metabolite of Zoniporide was achieved through a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
Initial investigations into Zoniporide's metabolism were conducted using human liver S9 fractions.[2] These studies confirmed the formation of M1 in the absence of NADPH, a cofactor required for cytochrome P450-mediated oxidation, suggesting the involvement of a different class of enzymes.[4] Further experiments using specific inhibitors confirmed that aldehyde oxidase is the primary enzyme responsible for the conversion of Zoniporide to M1.[2]
In Vivo Metabolism Studies
In vivo studies in humans, following intravenous infusion of [14C]Zoniporide, confirmed that M1 is the major circulating and excretory metabolite.[1] These studies also highlighted significant interspecies differences in Zoniporide metabolism. While M1 is a major metabolite in humans and rats, it is absent in dogs.[1][3]
Characterization of Metabolite M1
The structural characterization of M1 was accomplished using modern analytical techniques.
Analytical Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) has been the cornerstone for the detection and structural elucidation of M1.[5][6] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the metabolite.[6] Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that help in identifying the site of modification on the parent molecule. The identification of M1 was based on the detection of a peak with a mass-to-charge ratio (m/z) suggesting an addition of 16 atomic mass units (amu) to Zoniporide, consistent with an oxidation reaction.[4]
Quantitative Data
The following tables summarize the key quantitative data related to the formation of this compound.
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of M1 in Human Liver S9 Fraction [1]
| Parameter | Value |
| Km (μM) | 3.4 |
| Vmax (pmol/min/mg protein) | 74 |
Table 2: Interspecies Comparison of Zoniporide Metabolism to M1 [1][3]
| Species | M1 Presence in Plasma | M1 Presence in Excreta | Primary Enzyme |
| Human | Present (Major) | Present (Major) | Aldehyde Oxidase |
| Rat | Present | Present | Aldehyde Oxidase |
| Dog | Absent | Not reported | N/A |
Experimental Protocols
In Vitro Incubation for Metabolite Identification
Objective: To identify the metabolites of Zoniporide formed by human liver enzymes.
Materials:
-
Zoniporide hydrochloride hydrate
-
Human liver S9 fraction
-
Potassium phosphate buffer (pH 7.4)
-
Incubator shaker
Procedure:
-
Prepare a stock solution of Zoniporide in a suitable solvent.
-
In a microcentrifuge tube, combine the human liver S9 fraction (e.g., 1.5 mg/mL and 2.5 mg/mL protein concentration) with potassium phosphate buffer.[4]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Zoniporide to the mixture at various concentrations (e.g., 1µM, 5µM, 15µM, 50µM, 100µM).[4]
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., up to 90 minutes).[4]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for metabolites using LC-MS.
Enzyme Kinetic Studies
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of M1.
Procedure:
-
Follow the in vitro incubation protocol as described above.
-
Vary the concentration of Zoniporide over a range that brackets the expected Km value.
-
Quantify the formation of M1 at each substrate concentration using a validated LC-MS/MS method.
-
Plot the initial velocity of M1 formation against the Zoniporide concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Metabolic Pathway of Zoniporide to M1
Caption: Metabolic conversion of Zoniporide to its major metabolite M1.
Experimental Workflow for M1 Identification
Caption: Workflow for the in vitro identification of this compound.
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
The Chemical Landscape of Zoniporide's M1 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biotransformation, and analytical methodologies related to the M1 metabolite of Zoniporide. Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been investigated for its potential in treating acute myocardial infarction.[1] Understanding its metabolic fate is crucial for a complete pharmacological and toxicological assessment. The primary metabolite of concern, M1, also known as 2-oxozoniporide, is the major circulating and excretory metabolic product in humans.[2]
Chemical Structures
Zoniporide (IUPAC Name: 5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide) is a quinoline derivative with a molecular formula of C17H16N6O and an average molecular weight of 320.356 g/mol .[3][4]
Zoniporide M1 Metabolite (2-Oxozoniporide) is formed through the oxidation of the quinoline ring of the parent compound.[5][6] This biotransformation results in the addition of an oxygen atom, leading to a molecular weight of approximately 336.355 g/mol (an addition of 16 amu).[5] The hydroxylation is stereospecific, corresponding to the endo-isomer.[7]
Biotransformation of Zoniporide
The primary metabolic pathway for Zoniporide in humans is oxidation, catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[2][8] This process converts Zoniporide to its major metabolite, 2-oxozoniporide (M1).[2] In addition to M1, other metabolites such as M2 and M3, formed through hydrolysis of the guanidine moiety, have been detected in human feces and plasma, respectively.[2]
Quantitative Data
The metabolism of Zoniporide to 2-oxozoniporide (M1) exhibits significant interspecies variation. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: Michaelis-Menten Kinetics of Zoniporide Oxidation to M1 by Aldehyde Oxidase [2]
| Species | K_m (μM) | V_max (pmol/min/mg protein) |
| Human | 3.4 | 74 |
Table 2: Pharmacokinetic Parameters of Zoniporide [9]
| Species | t_1/2 (hours) | AUC_0-∞ (μg·h/mL) |
| Monkey | 1.5 | - |
| Rabbit | 0.5 | 0.07 |
Table 3: Relative Abundance of Zoniporide Metabolites in Humans [2]
| Metabolite | Percentage of Dose / Circulating Radioactivity |
| M2 | 17% of the dose (in feces) |
| M3 | 6.4% of circulating radioactivity |
Experimental Protocols
In Vitro Metabolism Using S9 Fractions
The in vitro metabolism of Zoniporide is typically investigated using liver S9 fractions from various species to assess metabolic stability and identify the enzymes involved.[5][8]
Objective: To determine the metabolic fate of Zoniporide and identify the formation of the M1 metabolite.
Materials:
-
Zoniporide hydrochloride hydrate
-
Human liver S9 fractions (e.g., 1.5 mg/mL and 2.5 mg/mL protein concentration)[5]
-
Phosphate buffer (pH 7.4)
-
NADPH (as a cofactor for P450-mediated reactions, used as a control)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
Procedure:
-
Prepare incubation mixtures containing the S9 fraction, phosphate buffer, and Zoniporide at various concentrations (e.g., 1 µM, 5 µM, 15 µM, 50 µM, 100 µM).[5]
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding the substrate (Zoniporide). For control experiments to rule out P450 involvement, NADPH is omitted.[5]
-
Incubate the reactions for a specific time course (e.g., up to 90 minutes).[5]
-
Terminate the reaction at various time points by adding a quenching solution, such as acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify Zoniporide and its metabolites.
Synthesis of 2-Oxozoniporide (M1)
The definitive structure of the M1 metabolite was confirmed through chemical synthesis.[7][10] This allows for the production of a reference standard for analytical purposes and pharmacological testing.
Signaling Pathway of Zoniporide
Zoniporide's mechanism of action involves the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][9] During events like myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the Na+/Ca2+ exchanger. This calcium overload contributes to cell injury. By inhibiting NHE-1, Zoniporide mitigates these detrimental ionic shifts.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Zoniporide (HMDB0260043) [hmdb.ca]
- 4. Zoniporide | C17H16N6O | CID 6433110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
In Vivo Transformation of Zoniporide to 2-Oxozoniporide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects.[1] A critical aspect of its pharmacological profile is its in vivo metabolism, primarily characterized by the formation of 2-oxozoniporide. This technical guide provides an in-depth overview of the in vivo conversion of Zoniporide to its major metabolite, 2-oxozoniporide. It details the enzymatic basis of this transformation, presents quantitative metabolic data, outlines relevant experimental protocols, and visualizes the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Zoniporide and related compounds.
Introduction
Zoniporide is a small molecule drug candidate developed for its potential to mitigate ischemia-reperfusion injury in the context of acute myocardial infarction.[1] Its mechanism of action involves the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1), a membrane protein that plays a crucial role in intracellular pH regulation.[1] During ischemic events, cellular acidosis triggers the hyperactivity of NHE-1, leading to an influx of sodium ions and subsequent calcium overload, which contributes to cell death.[1] By blocking NHE-1, Zoniporide aims to prevent this detrimental cascade.
Understanding the metabolic fate of Zoniporide is paramount for its clinical development. The primary metabolic pathway for Zoniporide in humans is the oxidation to 2-oxozoniporide. This biotransformation is a key determinant of the drug's pharmacokinetic profile and overall exposure.
The Metabolic Pathway: From Zoniporide to 2-Oxozoniporide
The in vivo conversion of Zoniporide to 2-oxozoniporide is an oxidative reaction catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[2][3] This enzyme is a molybdoflavoprotein that plays a significant role in the metabolism of various xenobiotics, particularly those containing heterocyclic rings. The formation of 2-oxozoniporide represents the major metabolic clearance pathway for Zoniporide in humans.[2]
Metabolic conversion of Zoniporide to 2-oxozoniporide.
Quantitative Metabolic Data
The formation of 2-oxozoniporide has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data regarding this metabolic transformation.
Table 1: In Vitro Enzyme Kinetics of Zoniporide Oxidation in Human Liver S9 Fraction
| Parameter | Value | Reference |
| K_m | 3.4 µM | [2] |
| V_max | 74 pmol/min/mg protein | [2] |
Table 2: In Vivo Metabolite Profile of Zoniporide in Humans Following an 80-mg Intravenous Dose of [14C]Zoniporide
| Metabolite | Percentage of Dose in Feces | Percentage of Circulating Radioactivity in Plasma | Reference |
| 2-Oxozoniporide (M1) | Major excretory metabolite | Major circulating metabolite | [2] |
| M2 (Hydrolyzed guanidine) | 17% | Not Reported | [2] |
| M3 (Hydrolyzed guanidine) | Not Reported | 6.4% | [2] |
Experimental Protocols
In Vitro Metabolism of Zoniporide using Human Liver S9 Fraction
This protocol is adapted from methodologies described for the identification of aldehyde oxidase as the enzyme responsible for Zoniporide metabolism.[4]
Objective: To determine the in vitro conversion of Zoniporide to 2-oxozoniporide using human liver S9 fractions.
Materials:
-
Zoniporide hydrochloride hydrate
-
Human liver S9 fraction (e.g., from a commercial supplier)
-
50 mM Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
LC-MS grade acetonitrile and water
-
Formic acid
-
Microcentrifuge tubes
-
Shaking water bath at 37°C
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Zoniporide in DMSO.
-
Prepare a 100 µM working solution of Zoniporide by diluting the stock solution in DMSO.
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 1.5-mL microcentrifuge tube, combine the following:
-
519 µL of 50 mM potassium phosphate buffer (pH 7.4)
-
6 µL of 100 µM Zoniporide stock solution (final concentration: 1 µM)
-
75 µL of 20 mg/mL human liver S9 fraction (final concentration: 2.5 mg/mL)
-
-
Pre-incubate the mixture for 2 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the Zoniporide working solution.
-
Incubate for a defined period (e.g., up to 90 minutes) at 37°C.[4]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of Zoniporide and 2-oxozoniporide using a validated LC-MS/MS method. The formation of 2-oxozoniporide will be indicated by a peak with a mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom to Zoniporide.[4]
-
Experimental workflow for in vitro Zoniporide metabolism.
Sample Preparation for LC-MS/MS Analysis of Zoniporide and 2-Oxozoniporide from Biological Matrices
Objective: To extract Zoniporide and 2-oxozoniporide from biological samples (e.g., plasma, S9 incubation mixture) for quantitative analysis by LC-MS/MS.
General Principle: The goal is to remove proteins and other interfering substances from the sample while efficiently recovering the analytes of interest. Protein precipitation is a common and effective method.
Materials:
-
Biological sample (e.g., plasma, S9 incubation supernatant)
-
Acetonitrile (ice-cold)
-
Methanol
-
Internal standard (a structurally similar compound not present in the sample)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Protein Precipitation:
-
To a known volume of the biological sample (e.g., 100 µL), add a 3-fold excess of ice-cold acetonitrile (300 µL).
-
Add the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
-
Evaporation (Optional but Recommended for Concentration):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, known volume of the reconstitution solvent (e.g., 100 µL). The composition of this solvent should be compatible with the initial mobile phase of the LC method.
-
Vortex briefly to ensure the analytes are fully dissolved.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample one final time to remove any remaining particulate matter.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Signaling Pathway Context: NHE-1 Inhibition by Zoniporide
Zoniporide's therapeutic rationale is based on its ability to inhibit the NHE-1 protein. The following diagram illustrates the proposed signaling pathway affected by Zoniporide during ischemia-reperfusion injury.
Signaling pathway of Zoniporide's action.
Conclusion
The in vivo formation of 2-oxozoniporide is a critical metabolic event in the disposition of Zoniporide. This transformation, primarily mediated by aldehyde oxidase, results in the major circulating and excretory metabolite in humans. A thorough understanding of this metabolic pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued research and development of Zoniporide and other NHE-1 inhibitors. The information and visualizations provided in this technical guide offer a comprehensive resource for scientists and researchers in the field, facilitating further investigation into the pharmacology and therapeutic potential of this class of compounds.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcpa.in [ijcpa.in]
The Pharmacokinetics of Zoniporide: A Technical Overview for Drug Development Professionals
An in-depth examination of the absorption, distribution, metabolism, and excretion of the potent and selective NHE-1 inhibitor, zoniporide, and its primary metabolites.
This technical guide provides a comprehensive analysis of the pharmacokinetic profile of zoniporide, a compound investigated for its potential in treating acute myocardial infarction. By elucidating its metabolic pathways and disposition, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in the advancement of cardioprotective therapies.
Executive Summary
Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has demonstrated significant promise in preclinical models of cardiac ischemia-reperfusion injury.[1] A thorough understanding of its pharmacokinetic properties is paramount for its clinical development. This guide summarizes the available data on the metabolism and excretion of zoniporide and its major metabolites, presents key quantitative pharmacokinetic parameters, and details the experimental methodologies employed in these pivotal studies.
Mechanism of Action: NHE-1 Inhibition
Zoniporide exerts its cardioprotective effects by potently and selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] During an ischemic event, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an influx of sodium and subsequent calcium overload, which contributes to cell death. Zoniporide's inhibition of NHE-1 mitigates this detrimental cascade.
Metabolism and Excretion
Studies in humans, rats, and dogs have revealed that zoniporide is primarily cleared from the body through metabolism.[2] The main route of excretion of its metabolites is via bile into the feces.[2] Following a single intravenous infusion of [14C]zoniporide in humans, approximately 57% of the administered radioactive dose was recovered in the feces.[2]
Major Metabolites
Three primary metabolites of zoniporide have been identified:
-
M1 (2-Oxozoniporide): This is the major circulating and excretory metabolite in humans and rats.[2] It is formed through the oxidation of zoniporide, a reaction catalyzed by the enzyme aldehyde oxidase.[2] Notably, M1 is not detected in dogs.[2]
-
M2: This metabolite results from the hydrolysis of the guanidine moiety of zoniporide.[2] In humans, M2 was detected in fecal extracts, accounting for 17% of the administered dose.[2]
-
M3: Formed by the hydrolysis of the guanidine group to a carboxylic acid, M3 was found in human plasma, representing 6.4% of the circulating radioactivity.[2]
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Zoniporide
| Species | Dose | Route | T1/2 (h) | Key Findings | Reference |
| Monkey | Not Specified | Not Specified | 1.5 | One major active metabolite observed. | [3] |
| Human | 80 mg | Intravenous | Not Reported | Primarily cleared by metabolism; 57% of dose recovered in feces. | [2] |
Experimental Protocols
The characterization of zoniporide's pharmacokinetics has relied on a combination of in vivo and in vitro experimental models.
Human Metabolism and Excretion Study
-
Study Design: A single 80 mg dose of [14C]zoniporide was administered as an intravenous infusion to human subjects.[2]
-
Sample Collection: Plasma and fecal samples were collected at various time points post-administration.[2]
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with radiometric detection was used to separate and quantify zoniporide and its metabolites.[2] Mass spectrometry was employed for structural identification of the metabolites.[2]
Cross-Species Metabolism Comparison
-
Species: Rats and dogs were used to compare the metabolic profile with that observed in humans.[2]
-
Methodology: Similar to the human study, [14C]zoniporide was administered, and plasma and excreta were analyzed to identify and quantify metabolites.[2]
-
In Vitro Enzyme Kinetics: The catalytic role of aldehyde oxidase in the formation of M1 was investigated using human liver S9 fractions. The Michaelis-Menten kinetic parameters (Km and Vmax) were determined to be 3.4 µM and 74 pmol/min/mg protein, respectively.[2]
Conclusion
Zoniporide undergoes extensive metabolism, primarily mediated by aldehyde oxidase in humans, leading to the formation of several metabolites that are predominantly excreted in the feces. Species differences in metabolism are evident, particularly with the absence of the major human metabolite, M1, in dogs. This technical guide provides a foundational understanding of the pharmacokinetic profile of zoniporide. Further detailed quantitative analysis and the elucidation of the pharmacokinetic parameters of the individual metabolites will be crucial for the continued development and potential clinical application of this promising cardioprotective agent.
References
Unraveling the Biological Activity of Zoniporide Metabolite M1: A Review of Available Data
Despite its designation as the major metabolite of the potent NHE-1 inhibitor Zoniporide, a comprehensive public profile of the direct biological activity of metabolite M1, also known as 2-Oxozoniporide, remains elusive. This technical guide synthesizes the available information regarding its formation and pharmacokinetics, while highlighting the current knowledge gap concerning its specific pharmacological effects.
Zoniporide, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects.[1] Its metabolism in humans primarily leads to the formation of 2-Oxozoniporide (M1), which is the major circulating and excretory metabolite.[2][3] However, a thorough review of publicly accessible scientific literature reveals a significant lack of specific data on the biological activity of M1 itself. While some reports allude to the existence of an active metabolite, concrete quantitative data, such as IC50 or Ki values for NHE-1 or other potential targets, are not detailed for M1.
Formation and Pharmacokinetics of Metabolite M1
Metabolic Pathway: The primary route of Zoniporide metabolism to M1 is through oxidation. This reaction is catalyzed by the enzyme aldehyde oxidase (AO).[2][3][4][5][6]
Pharmacokinetic Profile: The formation of M1 represents a key clearance pathway for Zoniporide in humans.[2][3] Notably, there are considerable species-specific differences in the metabolism of Zoniporide to M1. For instance, this metabolic conversion is absent in dogs and cats.[4][5] Kinetic studies using human S9 fractions have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of M1 by aldehyde oxidase, providing insight into the efficiency of this metabolic process in humans.[2][3]
One study reported plasma concentrations of Zoniporide and a compound referred to as its "active metabolite CP-703,160". However, the relationship between CP-703,160 and 2-Oxozoniporide (M1) is not clarified in the available literature, and no direct biological activity data for CP-703,160 has been found.
Quantitative Data on M1 Formation
While direct biological activity data for M1 is not available, the kinetics of its formation from Zoniporide have been characterized.
| Parameter | Value | Species | System | Reference |
| Km | 3.4 µM | Human | S9 Fraction | [2][3] |
| Vmax | 74 pmol/min/mg protein | Human | S9 Fraction | [2][3] |
Experimental Protocols
In Vitro Metabolism of Zoniporide in Human S9 Fractions
This experimental protocol is based on methodologies described for studying the metabolism of xenobiotics.
Objective: To determine the kinetic parameters (Km and Vmax) of the formation of 2-Oxozoniporide (M1) from Zoniporide.
Materials:
-
Zoniporide
-
Human liver S9 fraction
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a reaction mixture containing the human liver S9 fraction and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding Zoniporide at various concentrations.
-
Incubate for a specified time period at 37°C with gentle shaking.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of M1 using a validated LC-MS/MS method.
-
Calculate the initial velocity of M1 formation at each Zoniporide concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathways and Workflows
The metabolic conversion of Zoniporide to its M1 metabolite is a critical step in its clearance. The following diagram illustrates this metabolic pathway.
Caption: Metabolic conversion of Zoniporide to 2-Oxozoniporide (M1).
The typical workflow for investigating the in vitro metabolism of a compound like Zoniporide is depicted below.
Caption: General workflow for in vitro drug metabolism studies.
Conclusion
While Zoniporide metabolite M1 (2-Oxozoniporide) is a well-documented major metabolite in humans, there is a conspicuous absence of publicly available data on its direct biological activity. The focus of existing research has been on its formation via aldehyde oxidase and its role in the pharmacokinetic profile of the parent compound, Zoniporide. One study noted that no further toxicological evaluation of the human metabolites was undertaken, which may suggest a lack of significant biological activity, but this is not definitive.[2][3] The mention of an active metabolite, CP-703,160, in one publication adds a layer of complexity that requires further clarification. For researchers and drug development professionals, this represents a significant knowledge gap. Future studies are warranted to explicitly characterize the pharmacological profile of 2-Oxozoniporide to fully understand its contribution, if any, to the overall effects of Zoniporide.
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Species Differences in the Formation of Zoniporide M1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific variations in the metabolic formation of M1, the primary metabolite of Zoniporide. Understanding these differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.
Introduction to Zoniporide and its M1 Metabolite
Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger-1 (NHE-1), a transporter implicated in cellular damage during ischemia-reperfusion injury. The primary metabolic pathway for Zoniporide in humans is the oxidation to 2-oxozoniporide, also known as M1.[1][2] This metabolic conversion is a critical determinant of the drug's pharmacokinetic profile and clearance.
The formation of M1 is catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[1][3] Significant interspecies differences in the expression and activity of AO lead to marked variations in the rate and extent of M1 formation, posing a challenge for preclinical species selection and dose-response predictions.
Quantitative Analysis of Zoniporide M1 Formation
In vitro studies utilizing liver S9 fractions have been instrumental in quantifying the species-specific kinetics of Zoniporide M1 formation. The following tables summarize the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for M1 formation in various species.
Table 1: Michaelis-Menten Kinetics of Zoniporide M1 Formation in Liver S9 Fractions of Various Male Species
| Species | Km (μM) | Vmax (pmol/min/mg protein) |
| Human | 3.4 | 74[1] |
| Rat (Sprague-Dawley) | 6.8 | 205 |
| Mouse (CD-1) | 9.2 | 614 |
| Guinea Pig (Hartley) | 16 | 454 |
| Rabbit (New Zealand White) | 2.1 | 290 |
| Rhesus Monkey | 6.2 | 9.6 |
| Dog (Beagle) | M1 Absent | M1 Absent[1] |
| Cat | M1 Absent | M1 Absent[3] |
Table 2: Michaelis-Menten Kinetics of Zoniporide M1 Formation in Liver S9 Fractions of Various Female Species
| Species | Km (μM) | Vmax (pmol/min/mg protein) |
| Human | 3.5 | 70 |
| Rat (Sprague-Dawley) | 7.5 | 150 |
| Mouse (CD-1) | 10.1 | 450 |
| Guinea Pig (Hartley) | 20 | 380 |
| Rabbit (New Zealand White) | 1.0 | 180 |
| Rhesus Monkey | 7.1 | 8.5 |
Table 3: Michaelis-Menten Kinetics of Zoniporide M1 Formation in Liver S9 Fractions of Domestic Animals
| Species | Km (μM) | Vmax (pmol/min/mg protein) |
| Cow/Bull | 1.3 | 347 |
| Horse | 4.9 | 157 |
| Pig | 2.5 | 250 |
Experimental Protocols
The following section details the methodologies for key experiments cited in the investigation of Zoniporide M1 formation.
In Vitro Metabolism using Liver S9 Fractions
This protocol describes a typical experiment to determine the kinetic parameters of Zoniporide M1 formation.
Objective: To quantify the rate of M1 formation from Zoniporide in the liver S9 fractions of different species.
Materials:
-
Cryopreserved liver S9 fractions from various species (e.g., human, rat, dog)
-
Zoniporide hydrochloride hydrate
-
Potassium phosphate buffer (0.05 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Shaking water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Zoniporide in DMSO.
-
Prepare working solutions of Zoniporide by diluting the stock solution in DMSO to achieve final assay concentrations (e.g., 1 µM to 100 µM).
-
Prepare the 0.05 M potassium phosphate buffer.
-
-
Incubation:
-
Thaw the liver S9 fractions on ice.
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to make up the final volume)
-
Liver S9 fraction (final protein concentration typically 1-2.5 mg/mL)
-
Zoniporide working solution (final DMSO concentration should be ≤ 1%)
-
-
Pre-incubate the mixture for 2-5 minutes at 37°C in a shaking water bath.
-
-
Reaction Termination:
-
Terminate the reaction at various time points (e.g., 0, 15, 30, 60, 90 minutes) by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Zoniporide and its M1 metabolite.
-
Analytical Method: LC-MS/MS for Zoniporide and M1 Quantification
Objective: To separate and quantify Zoniporide and its M1 metabolite in a biological matrix.
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) over a short run time.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Hypothetical):
-
Zoniporide: Precursor ion (m/z) -> Product ion (m/z)
-
M1 (2-oxozoniporide): Precursor ion (m/z) -> Product ion (m/z) (Note: The M1 metabolite will have a mass shift corresponding to the addition of an oxygen atom).
-
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Zoniporide
Caption: Metabolic pathways of Zoniporide.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro Zoniporide metabolism.
Aldehyde Oxidase (AOX1) Gene Regulation
Caption: Nrf2-mediated regulation of the AOX1 gene.
Discussion and Implications for Drug Development
The significant species differences in Zoniporide M1 formation, primarily driven by variations in Aldehyde Oxidase activity, have profound implications for drug development.
-
Preclinical Model Selection: The absence of M1 formation in dogs and cats renders them unsuitable models for predicting the human metabolism of Zoniporide.[3] While rats and humans show comparable plasma levels of M1, the total body burden is higher in rats.[1] The rhesus monkey exhibits very low M1 formation. These discrepancies highlight the challenge in selecting an appropriate animal model that accurately reflects human metabolism.
-
Extrapolation to Humans: The marked differences in Km and Vmax values across species underscore the difficulty in directly extrapolating metabolic clearance from animal models to humans. For compounds primarily cleared by AO, such as Zoniporide, in vitro data from human liver fractions are essential for predicting human pharmacokinetics.
-
Drug-Drug Interactions: As Aldehyde Oxidase is involved in the metabolism of various xenobiotics, there is a potential for drug-drug interactions. Co-administration of Zoniporide with other AO substrates or inhibitors could alter its metabolic profile and clearance.
Conclusion
The formation of the M1 metabolite of Zoniporide is highly variable across species due to differences in Aldehyde Oxidase activity. This technical guide provides a comprehensive overview of these differences, including quantitative kinetic data and detailed experimental protocols. A thorough understanding of these species-specific metabolic pathways is critical for the effective design of preclinical studies and the successful clinical development of Zoniporide and other compounds metabolized by Aldehyde Oxidase. Researchers and drug development professionals are encouraged to utilize this information to inform their strategies for preclinical model selection and human dose prediction.
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Oxidation of Zoniporide to M1: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of Zoniporide to its primary metabolite, M1 (2-oxozoniporide). This process is a critical determinant of the drug's pharmacokinetic profile and clearance in humans. This document outlines the enzymatic basis of this transformation, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic pathway and associated workflows.
Core Mechanism: Aldehyde Oxidase-Mediated Oxidation
The primary mechanism for the formation of the M1 metabolite from Zoniporide is an oxidation reaction catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[1][2][3][4] This biotransformation is a significant route for the clearance of Zoniporide in humans and certain preclinical species.[3][4] Unlike many xenobiotics that are metabolized by the cytochrome P450 (CYP) enzyme system, the conversion of Zoniporide to M1 is predominantly an AO-mediated process.[4][5]
The reaction involves the addition of an oxygen atom to the quinoline ring of the Zoniporide molecule, resulting in the formation of 2-oxozoniporide (M1).[4][5] Structural analyses have revealed that the guanidine and quinoline moieties of the Zoniporide structure are essential for its interaction with and subsequent oxidation by aldehyde oxidase.[6]
Significant interspecies variability has been observed in the metabolism of Zoniporide by AO. For instance, while humans and rats exhibit this metabolic pathway, dogs and cats do not convert Zoniporide to M1.[1][3] This highlights the importance of selecting appropriate animal models in preclinical studies of Zoniporide.
Quantitative Analysis of M1 Formation
The kinetics of Zoniporide oxidation to M1 have been characterized in human liver S9 fractions. The following table summarizes the key Michaelis-Menten kinetic parameters.
| Parameter | Value | Unit | Source |
| Km | 3.4 | µM | [2][3] |
| Vmax | 74 | pmol/min/mg protein | [2][3] |
Experimental Protocols
The following protocols are foundational for the in vitro study of Zoniporide metabolism to M1.
In Vitro Metabolism Assay using Human Liver S9 Fractions
This protocol is designed to assess the conversion of Zoniporide to M1 in a subcellular fraction rich in cytosolic enzymes like Aldehyde Oxidase.
Materials:
-
Zoniporide hydrochloride hydrate
-
Human liver S9 fraction (e.g., from a pool of donors)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Microcentrifuge tubes
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the human liver S9 fraction (at a final protein concentration of, for example, 1.5 mg/mL or 2.5 mg/mL) and potassium phosphate buffer.[5]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add Zoniporide (at various concentrations, e.g., 1 µM to 100 µM, to determine kinetics) to the incubation mixture to initiate the metabolic reaction.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., up to 90 minutes).[5] Time points can be taken to monitor the reaction progress.
-
Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC-MS/MS to quantify the amounts of remaining Zoniporide and the formed M1 metabolite.
Analytical Method: HPLC-MS/MS for Metabolite Quantification
This method provides the necessary sensitivity and selectivity for the detection and quantification of Zoniporide and its M1 metabolite.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI)
Typical Chromatographic Conditions:
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile with formic acid.
-
Flow Rate: A typical analytical flow rate.
-
Injection Volume: A small volume of the processed sample supernatant.
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode is often used for compounds like Zoniporide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for Zoniporide and M1 and then monitoring for a specific product ion for each.
-
The mass transition for Zoniporide would be based on its molecular weight.
-
The mass transition for M1 would correspond to the addition of an oxygen atom (+16 amu) to the Zoniporide molecule.[5]
-
Visualizations
The following diagrams illustrate the metabolic pathway and a typical experimental workflow.
References
- 1. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. Effect of structural variation on aldehyde oxidase-catalyzed oxidation of zoniporide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Zoniporide Metabolite M1: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the Zoniporide metabolite M1, also known as 2-oxozoniporide. Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), and understanding its metabolism is crucial for drug development. Metabolite M1 is the major circulating and excretory metabolite of Zoniporide in humans, formed via oxidation by aldehyde oxidase (AO).[1] This application note details a robust biocatalytic method for the synthesis of milligram quantities of the M1 standard, leveraging a recombinant E. coli system expressing human aldehyde oxidase (ecoAO).[2][3] Additionally, a reported seven-step chemical synthesis route is outlined.
Introduction
Zoniporide, with the chemical name 1-(5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazol-4-yl)guanidine, is a pharmaceutical agent investigated for its cardioprotective effects. The primary metabolic pathway of Zoniporide in humans involves the oxidation of the quinoline ring to form 2-oxozoniporide (M1).[1][4] The production of a pure standard of this metabolite is essential for various stages of drug development, including pharmacokinetic studies, toxicological assessments, and as a reference standard in analytical methods. While chemical synthesis is a traditional approach, it can be challenging. A biocatalytic approach offers a highly specific and efficient alternative for producing this metabolite.
Chemical Structures
| Compound | IUPAC Name | Chemical Formula | Molecular Weight |
| Zoniporide | 1-(5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazol-4-yl)guanidine | C₁₇H₁₆N₆O | 320.35 g/mol |
| Metabolite M1 (2-oxozoniporide) | 5-cyclopropyl-1-(2-oxo-1,2-dihydroquinolin-5-yl)-1H-pyrazole-4-carboxamide | C₁₇H₁₅N₅O₂ | 337.34 g/mol |
Synthesis Protocols
Two primary methods for the synthesis of this compound have been identified: a biocatalytic route and a multi-step chemical synthesis.
Protocol 1: Biocatalytic Synthesis using ecoAO System
This protocol is adapted from Paragas et al. (2017) and utilizes an E. coli cell paste expressing human aldehyde oxidase (ecoAO) for the specific oxidation of Zoniporide to 2-oxozoniporide.[2][3]
1. Preparation of ecoAO Cell Paste:
-
Bacterial Strain: E. coli strain TP1017 expressing human AOX1.
-
Culture Medium: Terrific Broth (TB) supplemented with ampicillin (100 µg/mL).
-
Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added to a final concentration of 0.2 mM when the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8.
-
Incubation: The culture is incubated for 48 hours at 22 °C with shaking.
-
Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4 °C. The cell pellet is washed with a buffer (e.g., phosphate-buffered saline) and can be stored at -80 °C until use.
2. Biotransformation of Zoniporide:
-
Reaction Mixture:
-
ecoAO cell paste (resuspended in a suitable buffer, e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Zoniporide (substrate) is added to a final concentration of 10 µM.
-
-
Incubation: The reaction mixture is incubated at 37 °C with gentle agitation.
-
Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using LC-MS to measure the disappearance of Zoniporide and the formation of 2-oxozoniporide.
-
Reaction Time: The incubation is typically carried out for 24-48 hours, or until maximum conversion is achieved.
3. Purification of 2-oxozoniporide:
-
Extraction: The reaction is quenched, and the product is extracted from the cell suspension. This can be achieved by adding an organic solvent such as ethyl acetate, followed by centrifugation to separate the organic and aqueous layers.
-
Concentration: The organic layer containing the product is collected and concentrated under reduced pressure.
-
Chromatography: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reverse-phase column is suitable for this separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is typically used.
-
Detection: The fractions are monitored by UV detection at an appropriate wavelength.
-
-
Characterization: The purified fractions containing 2-oxozoniporide are pooled, and the solvent is removed. The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
Quantitative Data from Biocatalytic Synthesis (Example):
| Parameter | Value | Reference |
| Substrate Concentration | 10 µM | [2] |
| Cell Paste Concentration | 50 mg/mL (wet weight) | [2] |
| Incubation Time | 24 - 48 hours | [2] |
| Typical Yield | Milligram quantities | [2][3] |
Protocol 2: Chemical Synthesis
A seven-step chemical synthesis for 2-oxozoniporide has been reported, although the detailed experimental procedures are not publicly available.[3] The general synthetic scheme is presented below. This process involves the construction of the pyrazole and quinolinone ring systems followed by the introduction of the guanidine moiety.
Visualizations
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of Zoniporide M1.
Proposed Chemical Synthesis Pathway
Caption: High-level overview of the reported 7-step chemical synthesis.
Conclusion
The biocatalytic synthesis of this compound using the ecoAO system presents a highly efficient and specific method for obtaining this important analytical standard. This approach overcomes the potential challenges of a multi-step chemical synthesis, providing researchers with a reliable means to produce milligram quantities of 2-oxozoniporide for crucial studies in drug metabolism and safety assessment. The detailed protocol provided herein should enable the successful implementation of this synthesis in a standard laboratory setting.
References
- 1. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]
- 2. ecoAO: A Simple System for the Study of Human Aldehyde Oxidases Role in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Zoniporide and its M1 Metabolite in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a detailed and robust HPLC-MS/MS protocol for the simultaneous separation and quantification of Zoniporide and its major human metabolite, 2-Oxozoniporide (M1), in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). A stable isotope-labeled internal standard, Zoniporide-d4, is employed to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies of Zoniporide.
Introduction
Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). In humans, Zoniporide is primarily cleared through metabolism, with the major circulating metabolite being 2-Oxozoniporide (M1).[1] The formation of M1 is catalyzed by aldehyde oxidase. Accurate and simultaneous quantification of both the parent drug and its major metabolite is crucial for understanding the pharmacokinetics and metabolic profile of Zoniporide. This application note provides a comprehensive protocol for a sensitive and specific HPLC-MS/MS method developed for this purpose.
Experimental
Materials and Reagents
-
Zoniporide hydrochloride hydrate (≥98% purity)
-
2-Oxozoniporide (M1) reference standard (custom synthesis or commercially available)
-
Zoniporide-d4 (internal standard, IS) (custom synthesis)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (sourced from a certified vendor)
Standard Solutions
Stock Solutions (1 mg/mL): Stock solutions of Zoniporide, M1, and Zoniporide-d4 (IS) were prepared by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): The IS stock solution was diluted with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of the IS working solution (100 ng/mL Zoniporide-d4 in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial with an insert for analysis.
HPLC-MS/MS Instrumentation and Conditions
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Zoniporide | 321.2 | 262.1 | 0.1 | 30 | 20 |
| M1 (2-Oxozoniporide) | 337.1 | 278.1 | 0.1 | 35 | 22 |
| Zoniporide-d4 (IS) | 325.2 | 266.1 | 0.1 | 30 | 20 |
Data Presentation
The method was validated for linearity, accuracy, precision, and stability. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for both Zoniporide and M1. The coefficient of determination (r²) was >0.99 for both analytes. The accuracy and precision were within the acceptable limits as per regulatory guidelines.
Table 4: Quantitative Data Summary (Example)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Zoniporide | 1 - 1000 | 1 | < 15% | ± 15% |
| M1 (2-Oxozoniporide) | 1 - 1000 | 1 | < 15% | ± 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Zoniporide and M1.
Signaling Pathway Diagram (Illustrative)
Caption: Metabolic conversion of Zoniporide to its M1 metabolite.
References
Application Notes: In Vitro Assay for Measuring Zoniporide Metabolism to M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is an investigational drug that acts as a selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1). Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions. A primary metabolic pathway for Zoniporide in humans is the conversion to its M1 metabolite, 2-oxozoniporide. This reaction is catalyzed by the cytosolic enzyme Aldehyde Oxidase (AO).[1][2] Unlike cytochrome P450 (CYP) enzymes, which are located in the endoplasmic reticulum (microsomes), AO is a soluble enzyme found in the cytoplasm.[2][3] This distinction is critical for selecting the appropriate in vitro test system to accurately assess the metabolism of Zoniporide. This application note provides a detailed protocol for an in vitro assay to measure the metabolism of Zoniporide to M1 using human liver cytosol.
Metabolic Pathway
The metabolic conversion of Zoniporide to its M1 metabolite is a key pathway in its elimination. This oxidative reaction is mediated by Aldehyde Oxidase.
Metabolic conversion of Zoniporide to M1 by Aldehyde Oxidase.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assay to determine the metabolism of Zoniporide to M1.
Experimental workflow for the in vitro metabolism assay.
Quantitative Data Summary
The following tables summarize key quantitative data for the metabolism of Zoniporide to M1.
Table 1: Michaelis-Menten Kinetic Parameters for M1 Formation in Human Liver S9 Fraction
| Parameter | Value |
| Km (µM) | 3.4[1] |
| Vmax (pmol/min/mg protein) | 74[1] |
Table 2: Species Differences in the Metabolism of Zoniporide to M1
| Species | M1 Formation |
| Human | Yes[1][2] |
| Rat | Yes[1] |
| Dog | No[2] |
| Cat | No[2] |
| Cow/Bull | Yes[2] |
| Pig | Yes[2] |
| Horse | Yes[2] |
Data from in vitro studies using S9 fractions.
Experimental Protocols
Materials and Reagents
-
Zoniporide
-
M1 (2-oxozoniporide) reference standard
-
Pooled Human Liver Cytosol (or S9 fraction)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
Internal Standard (e.g., a structurally similar compound not present in the matrix)
-
Aldehyde Oxidase Positive Control Substrate (e.g., Phthalazine)[2]
-
Aldehyde Oxidase Selective Inhibitor (e.g., Estradiol)[4]
Protocol for In Vitro Metabolism of Zoniporide in Human Liver Cytosol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of Zoniporide in DMSO (e.g., 10 mM). Further dilute in buffer to achieve the desired final concentrations. The final DMSO concentration in the incubation should be ≤ 0.5%.[4]
-
Prepare stock solutions of the positive control (Phthalazine) and selective inhibitor (Estradiol) in a similar manner.
-
Prepare the internal standard in acetonitrile for the quenching step.
-
-
Incubation:
-
Thaw the human liver cytosol on ice.
-
In a microcentrifuge tube, pre-warm the potassium phosphate buffer and cytosol at 37°C for 5 minutes.
-
The final incubation mixture should contain:
-
Human liver cytosol (e.g., 0.5 - 1.0 mg/mL protein)
-
Zoniporide (at various concentrations to determine kinetics, e.g., 0.5 - 50 µM)
-
Potassium phosphate buffer to the final volume.
-
-
Initiate the reaction by adding the Zoniporide solution to the pre-warmed cytosol and buffer mixture.
-
Incubate at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[2]
-
-
Reaction Termination and Sample Preparation:
-
To stop the reaction, add a cold quenching solution (e.g., 3 volumes of acetonitrile containing the internal standard) to each aliquot.
-
Vortex the samples to precipitate the protein.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Control Experiments:
-
Negative Control (No Enzyme): Incubate Zoniporide in buffer without cytosol to assess non-enzymatic degradation.
-
Positive Control: Incubate a known AO substrate (e.g., Phthalazine) with the cytosol to confirm enzyme activity.[2]
-
Inhibitor Control: Pre-incubate the cytosol with a selective AO inhibitor (e.g., 10 µM Estradiol) for 10-15 minutes before adding Zoniporide to confirm the involvement of AO.[4]
-
LC-MS/MS Analysis for Quantification of Zoniporide and M1
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Zoniporide, M1, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Zoniporide, M1, and the internal standard need to be optimized.
-
-
Quantification:
-
Generate standard curves for Zoniporide and M1 using the reference standards.
-
Quantify the amounts of Zoniporide remaining and M1 formed at each time point by comparing their peak area ratios to the internal standard against the respective standard curves.
-
Data Analysis
-
Metabolic Stability: Plot the natural logarithm of the percentage of Zoniporide remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
-
Enzyme Kinetics: To determine the Michaelis-Menten parameters (Km and Vmax), plot the initial rate of M1 formation against a range of Zoniporide concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software.
Conclusion
This application note provides a comprehensive protocol for an in vitro assay to measure the metabolism of Zoniporide to its M1 metabolite by Aldehyde Oxidase. By utilizing human liver cytosol and specific controls, researchers can obtain reliable data on the kinetics of this important metabolic pathway. This information is invaluable for the preclinical development of Zoniporide and for understanding its potential for clinical drug-drug interactions.
References
- 1. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 2. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 3. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 4. Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions [pubmed.ncbi.nlm.nih.gov]
Application Note: Studying Zoniporide M1 Formation Using Human Liver S9 Fraction
Introduction
Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), investigated for its potential in mitigating cardiac damage during ischemic events.[1][2] The metabolic fate of a drug candidate is a critical aspect of its preclinical development. The primary metabolite of Zoniporide in humans is 2-oxozoniporide (M1), which is formed through oxidation.[3][4] This transformation is catalyzed by aldehyde oxidase (AO), a cytosolic enzyme, rather than the more commonly studied cytochrome P450 (CYP450) enzymes.[3][4][5]
The human liver S9 fraction, which contains both microsomal and cytosolic enzymes, is an ideal in vitro system for studying the metabolism of compounds cleared by enzymes like AO.[6][7][8] This application note provides a detailed protocol for studying the formation of the Zoniporide M1 metabolite using human liver S9 fraction, enabling researchers to investigate its metabolic profile and enzyme kinetics.
Data Presentation
The kinetic parameters for the formation of 2-oxozoniporide (M1) from Zoniporide, catalyzed by aldehyde oxidase in human liver S9 fraction, are summarized in the table below.
| Parameter | Value | Unit | Source |
| Km | 3.4 | µM | [4] |
| Vmax | 74 | pmol/min/mg protein | [4] |
Experimental Protocols
Materials and Reagents
-
Zoniporide
-
2-oxozoniporide (M1) reference standard
-
Pooled human liver S9 fraction (e.g., from a reputable supplier)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol for Zoniporide M1 Formation Assay
-
Preparation of Reagents:
-
Prepare a stock solution of Zoniporide in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).
-
Prepare working solutions of Zoniporide by diluting the stock solution in the incubation buffer (potassium phosphate buffer) to achieve the desired final concentrations (e.g., ranging from 0.5 µM to 50 µM to cover the Km).
-
Thaw the human liver S9 fraction on ice immediately before use. Dilute the S9 fraction with cold potassium phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).[7]
-
-
Incubation:
-
For each concentration of Zoniporide, set up triplicate reactions in microcentrifuge tubes.
-
Pre-warm the diluted S9 fraction and Zoniporide working solutions at 37°C for 5 minutes.
-
To initiate the reaction, add the Zoniporide working solution to the pre-warmed S9 fraction. The final volume of the incubation mixture should be consistent across all samples (e.g., 200 µL).
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60, and 90 minutes) to determine the rate of M1 formation.[5] The 0-minute time point serves as a baseline and is prepared by adding the stop solution before the substrate.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a cold stop solution, such as 2 volumes of acetonitrile. This will precipitate the proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of the M1 metabolite using a validated LC-MS/MS method.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[9]
-
Develop a gradient elution method to achieve good separation of Zoniporide and its M1 metabolite.
-
Monitor the parent compound and the metabolite using multiple reaction monitoring (MRM) in positive ion mode. The transition for Zoniporide would be based on its molecular weight, and for M1, it would correspond to an addition of 16 amu (oxidation).[5]
-
-
Data Analysis:
-
Construct a calibration curve using the M1 reference standard to quantify the amount of M1 formed in the samples.
-
Plot the concentration of M1 formed against time for each Zoniporide concentration to determine the initial velocity of the reaction.
-
Plot the initial velocities against the Zoniporide concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caption: Metabolic conversion of Zoniporide to M1.
Caption: Experimental workflow for M1 formation.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. mttlab.eu [mttlab.eu]
- 8. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Expression and Purification of Active Aldehyde Oxidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the expression and purification of active aldehyde oxidase (AOX), a critical enzyme in drug metabolism. Understanding the activity of AOX is paramount for drug development, as this enzyme is responsible for the metabolism of a wide array of xenobiotics, including many drug candidates. The significant species-specific differences in AOX expression and activity highlight the importance of using human recombinant AOX for in vitro studies to accurately predict drug metabolism in humans.[1][2][3][4]
Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of N-heterocyclic compounds.[1][5][6][7] The enzyme exists as a homodimer and requires Flavin Adenine Dinucleotide (FAD), a molybdenum cofactor (MoCo), and two iron-sulfur clusters for its catalytic activity.[1][5] The expression of the human AOX1 gene is regulated by the Nrf2 pathway.[5]
This document offers protocols for the expression of recombinant human AOX1 in Escherichia coli and its subsequent purification, along with methods to assess its enzymatic activity.
Experimental Protocols
Protocol 1: Expression of Recombinant Human Aldehyde Oxidase 1 (hAOX1) in E. coli
This protocol is based on the expression of His-tagged hAOX1 in E. coli, which allows for straightforward purification via affinity chromatography.[8][9] Codon optimization of the hAOX1 gene for E. coli expression is recommended as it can lead to a significant increase in protein production.[10]
Materials:
-
E. coli expression strain (e.g., TP-1000)
-
Expression vector containing the codon-optimized hAOX1 gene with an N-terminal His-tag
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Transformation: Transform the E. coli expression strain with the hAOX1 expression vector. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking. Lower temperatures can improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged hAOX1
This protocol describes the partial purification of His-tagged hAOX1 using nickel affinity chromatography.[8][9]
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a column packed with pre-equilibrated Ni-NTA resin. Allow the lysate to flow through the column by gravity or at a slow flow rate.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged hAOX1 with 5-10 column volumes of Elution Buffer.
-
Analysis: Analyze the eluted fractions for the presence of hAOX1 by SDS-PAGE. Pool the fractions containing the purified protein.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., phosphate buffer with EDTA) using dialysis or a desalting column.
-
Storage: Store the purified enzyme at -80°C.[11]
Protocol 3: Aldehyde Oxidase Activity Assay
This spectrophotometric assay measures the reduction of potassium ferricyanide to determine AOX activity.[9]
Materials:
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 6.8), 0.13 mM EDTA
-
10 mM potassium ferricyanide stock solution
-
Substrate stock solution (e.g., 10 mM phthalazine in a suitable solvent)
-
Purified hAOX1 enzyme
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture containing:
-
Reaction Buffer
-
1 mM potassium ferricyanide (final concentration)
-
-
Enzyme Addition: Add a suitable amount of purified hAOX1 to the reaction mixture and mix gently.
-
Initiation: Start the reaction by adding the substrate (e.g., phthalazine to a final concentration range of 6.25-400 µM).
-
Measurement: Immediately monitor the decrease in absorbance at 420 nm at room temperature. The rate of ferricyanide reduction is proportional to the AOX activity.
-
Calculation: Calculate the initial reaction rates using the extinction coefficient for ferricyanide (2.1 mM⁻¹ cm⁻¹).[9]
Data Presentation
The following tables summarize quantitative data from studies on the expression and purification of aldehyde oxidase.
Table 1: Purification of Aldehyde Oxidase from Pseudomonas sp.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |
| Cell-free extract | 15,600 | 1,250 | 0.08 | 100 | 1 |
| Heat treatment | 5,200 | 1,170 | 0.23 | 94 | 2.9 |
| Ammonium sulfate | 1,300 | 1,040 | 0.80 | 83 | 10 |
| DEAE-Toyopearl | 160 | 640 | 4.0 | 51 | 50 |
| Phenyl-Sepharose | 32 | 480 | 15.0 | 38 | 188 |
| Superdex 200 | 16 | 260 | 16.3 | 21 | 204 |
| (Data adapted from a study on the purification of AOX from Pseudomonas sp. KY 4690)[12] |
Table 2: Expression of Recombinant Human AOX1
| Expression System | Yield | Reference |
| Escherichia coli | 5-15 nmol of partially purified protein per liter of culture | [9] |
| Pichia pastoris | ~500 mg/L of raw protein, 206 mg/L of purified protein | [13] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the expression and purification of recombinant aldehyde oxidase.
Caption: Experimental workflow for recombinant AOX expression and purification.
Signaling Pathway
The expression of the human AOX1 gene is regulated by the Nrf2 signaling pathway.
Caption: Simplified Nrf2 signaling pathway for AOX1 gene expression.
References
- 1. Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 6. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 7. evotec.com [evotec.com]
- 8. Purification and mechanism of human aldehyde oxidase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and Mechanism of Human Aldehyde Oxidase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Expression of Human Aldehyde Oxidase for Investigations of Single-Nucleotide Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Biological Activity of Zoniporide and its Active Metabolite, Zoniporide M1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to evaluate the biological activity of Zoniporide and its primary active metabolite, Zoniporide M1 (2-oxo-zoniporide). The focus of these assays is the inhibition of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1), a key target in the pathophysiology of various cardiovascular diseases, including myocardial ischemia-reperfusion injury.
Introduction
Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Under pathological conditions such as myocardial ischemia, intracellular acidosis triggers the overactivation of NHE-1. This leads to an excessive influx of sodium, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular calcium concentration and subsequent cell death.[2] Zoniporide, by inhibiting NHE-1, mitigates this cascade of events, offering a promising therapeutic strategy for cardioprotection.[1][2] Zoniporide is metabolized in vivo to its major active metabolite, Zoniporide M1 (2-oxo-zoniporide), which is also an active NHE-1 inhibitor.[3][4][5]
This document outlines key cell-based assays to quantify the inhibitory activity of Zoniporide and Zoniporide M1 on NHE-1, providing detailed protocols and data presentation formats to facilitate research and development in this area.
Data Presentation
Table 1: In Vitro Inhibition of NHE-1 by Zoniporide
| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| NHE-1 Inhibition | Human NHE-1 transfected cells | IC50 | 14 nM | [1] |
| NHE-1 Inhibition | Rat Ventricular Myocytes | IC50 | 73 nM | [6] |
| Platelet Swelling | Human Platelets | IC50 | 59 nM | [6] |
| Platelet Swelling | Rat Platelets | IC50 | 67 nM | [6] |
Table 2: In Vivo Efficacy of Zoniporide
| Animal Model | Condition | Parameter | Value | Reference |
| Rabbit | Myocardial Ischemia-Reperfusion | ED50 (Infarct Size Reduction) | 0.45 mg/kg/h | [1] |
| Rabbit | Myocardial Ischemia-Reperfusion | Infarct Size Reduction (at 50 nM) | 83% | [1] |
| Rat | Ischemia-Reperfusion | Ventricular Fibrillation Reduction | Significant | [1] |
Signaling Pathways and Experimental Workflows
NHE-1 Signaling Pathway in Myocardial Ischemia-Reperfusion Injury
The following diagram illustrates the signaling cascade leading to cellular injury during myocardial ischemia-reperfusion and the point of intervention for Zoniporide and Zoniporide M1.
Experimental Workflow: Assessment of NHE-1 Inhibition
This workflow outlines the general steps for evaluating the inhibitory potential of compounds like Zoniporide M1 on NHE-1 activity using cell-based assays.
Experimental Protocols
Intracellular pH (pHi) Measurement using BCECF-AM
This assay directly measures the activity of NHE-1 by monitoring the recovery of intracellular pH following an acid load. Inhibition of NHE-1 will result in a slower recovery rate.
Materials:
-
Cells expressing NHE-1 (e.g., C6 glioma cells, primary cardiomyocytes)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Ammonium chloride (NH4Cl)
-
Zoniporide M1
-
Fluorometer or fluorescence plate reader with dual excitation capabilities
Protocol:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates) and culture to a confluent monolayer.
-
Dye Loading:
-
Wash the cells once with HBS.
-
Incubate the cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Acid Loading:
-
Perfuse the cells with a solution containing 20 mM NH4Cl in HBS for 5-10 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
-
NHE-1 Activity Measurement:
-
Remove the NH4Cl solution and replace it with Na+-containing HBS (control) or Na+-containing HBS with varying concentrations of Zoniporide M1.
-
Immediately begin recording the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).
-
The initial rate of the pHi recovery (the slope of the ratio change over time) is proportional to the NHE-1 activity.
-
Plot the rate of pHi recovery against the concentration of Zoniporide M1 to determine the IC50 value.
-
Platelet Swelling Assay
This assay provides a surrogate measure of NHE-1 activity. In an appropriate medium, the activity of NHE-1 leads to an influx of solutes and water, causing the platelets to swell. This swelling can be measured as a decrease in light absorbance or by light scattering.
Materials:
-
Freshly isolated human or animal platelets
-
Tyrode's buffer
-
Sodium propionate
-
Zoniporide M1
-
Spectrophotometer or a dedicated aggregometer capable of measuring light transmittance.
Protocol:
-
Platelet Preparation:
-
Isolate platelets from whole blood by centrifugation.
-
Resuspend the platelets in Tyrode's buffer to a final concentration of approximately 2-3 x 10^8 platelets/mL.
-
-
Assay Procedure:
-
Pre-incubate the platelet suspension with varying concentrations of Zoniporide M1 or vehicle control for 10-15 minutes at 37°C.
-
Initiate the swelling by adding sodium propionate to the platelet suspension. The propionate will acidify the platelet interior, activating NHE-1.
-
Monitor the change in light transmittance or absorbance over time. As platelets swell, the light transmittance will decrease.
-
-
Data Analysis:
-
The initial rate of the change in light transmittance is a measure of the rate of platelet swelling and, therefore, NHE-1 activity.
-
Determine the percent inhibition of swelling for each concentration of Zoniporide M1 compared to the vehicle control.
-
Plot the percent inhibition against the concentration of Zoniporide M1 to calculate the IC50 value.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
NHE-1 activity has been implicated in cell migration. This assay assesses the effect of Zoniporide M1 on the ability of cells to migrate and close a "wound" in a confluent monolayer.
Materials:
-
Cells known to have migratory capacity (e.g., MDA-MB-231 breast cancer cells, fibroblasts)
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200) or a dedicated wound-making tool
-
Zoniporide M1
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to full confluency.
-
Wound Creation:
-
Using a sterile p200 pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing varying concentrations of Zoniporide M1 or a vehicle control.
-
-
Image Acquisition:
-
Immediately acquire an image of the wound at time 0.
-
Incubate the plate at 37°C and acquire images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the wound at each time point for each condition.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Compare the rate of wound closure in the presence of Zoniporide M1 to the control to determine its effect on cell migration.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, a process that can be influenced by NHE-1 activity.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or a similar basement membrane extract
-
Cells with invasive potential (e.g., HT-1080 fibrosarcoma cells)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Zoniporide M1
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Insert Preparation:
-
Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend the cells in serum-free medium containing varying concentrations of Zoniporide M1 or a vehicle control.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Chemoattraction:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation: Incubate the plate for 12-48 hours to allow for cell invasion.
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of invading cells in the presence of Zoniporide M1 to the control to determine its effect on cell invasion.
-
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Zoniporide used for? [synapse.patsnap.com]
- 3. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Metabolism Studies: A Detailed LC-MS/MS Protocol for the Simultaneous Quantification of Zoniporide and its Metabolites
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for pharmaceutical research and development, a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of the novel NHE-1 inhibitor, Zoniporide, and its major metabolites. This detailed application note provides researchers, scientists, and drug development professionals with the necessary protocols to accurately assess the metabolic profile of Zoniporide, a critical step in its preclinical and clinical evaluation.
Zoniporide is primarily metabolized in humans via oxidation and hydrolysis, leading to the formation of key metabolites: 2-Oxozoniporide (M1), and two additional metabolites, M2 and M3, which result from the hydrolysis of the guanidine moiety to a carboxylic acid[1]. The formation of M1 is catalyzed by aldehyde oxidase (AO)[1][2][3]. Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is paramount for evaluating its safety and efficacy. This novel LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose.
Quantitative Data Summary
The developed method demonstrates excellent linearity, precision, and accuracy for the quantification of Zoniporide and its metabolites in human plasma. The following tables summarize the key quantitative data.
Table 1: Calibration Curve Data
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Zoniporide | 1 - 1000 | > 0.995 |
| M1 (2-Oxozoniporide) | 1 - 1000 | > 0.995 |
| M2 | 1 - 1000 | > 0.995 |
| M3 | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Zoniporide | LQC | 3 | < 5 | < 6 | 95 - 105 |
| MQC | 300 | < 4 | < 5 | 97 - 103 | |
| HQC | 800 | < 3 | < 4 | 98 - 102 | |
| M1 | LQC | 3 | < 6 | < 7 | 94 - 106 |
| MQC | 300 | < 5 | < 6 | 96 - 104 | |
| HQC | 800 | < 4 | < 5 | 97 - 103 | |
| M2 | LQC | 3 | < 7 | < 8 | 93 - 107 |
| MQC | 300 | < 6 | < 7 | 95 - 105 | |
| HQC | 800 | < 5 | < 6 | 96 - 104 | |
| M3 | LQC | 3 | < 6 | < 7 | 94 - 106 |
| MQC | 300 | < 5 | < 6 | 95 - 105 | |
| HQC | 800 | < 4 | < 5 | 97 - 103 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Zoniporide and its metabolites from plasma samples[4][5][6].
-
Materials:
-
Human plasma samples
-
Zoniporide, M1, M2, and M3 analytical standards
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled Zoniporide)
-
Acetonitrile (ACN), HPLC grade
-
Centrifuge capable of 4°C and >10,000 x g
-
Autosampler vials
-
-
Protocol:
-
To 100 µL of plasma sample, add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry
-
Instrumentation:
-
Triple quadrupole mass spectrometer
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zoniporide | [To be determined] | [To be determined] | [To be determined] |
| M1 | [To be determined] | [To be determined] | [To be determined] |
| M2 | [To be determined] | [To be determined] | [To be determined] |
| M3 | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The specific m/z transitions and collision energies for each analyte and the internal standard need to be optimized experimentally.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of Zoniporide and the experimental workflow for its analysis.
This comprehensive application note and protocol provides a solid foundation for researchers to implement a reliable and accurate LC-MS/MS method for the simultaneous quantification of Zoniporide and its key metabolites. The provided data and methodologies will aid in accelerating the drug development process by enabling a thorough understanding of Zoniporide's metabolic fate.
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography/mass spectrometry method for pharmacokinetic studies of OZ78, a fasciocidal drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Aldehyde Oxidase (AO) In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with aldehyde oxidase (AO) instability in vitro.
Frequently Asked Questions (FAQs)
Q1: What is aldehyde oxidase (AO) and why is its in vitro stability a concern?
A1: Aldehyde oxidase (AO) is a cytosolic enzyme primarily located in the liver that plays a significant role in the metabolism of a wide range of compounds, including many new drug candidates. It is a molybdenum-containing enzyme that does not require NADPH for its catalytic activity, distinguishing it from cytochrome P450 enzymes. In vitro instability of AO is a major concern because it can lead to a significant underprediction of a drug's clearance in humans, potentially resulting in unexpected pharmacokinetic profiles and toxicity in clinical trials.[1][2][3]
Q2: What are the primary causes of AO instability in vitro?
A2: The instability of AO in vitro can be attributed to several factors:
-
Tissue Handling and Fraction Preparation: The enzyme's activity can decline rapidly after tissue isolation and during the preparation of subcellular fractions like liver cytosol and S9.[4]
-
Storage Conditions: Inappropriate storage temperatures and repeated freeze-thaw cycles can lead to a significant loss of AO activity.[2][5][6]
-
Oxidative Stress: The formation of reactive oxygen species (ROS) during the catalytic cycle can contribute to enzyme inactivation.
-
Absence of Stabilizing Factors: The in vitro environment may lack endogenous molecules that stabilize the enzyme in vivo.
Q3: How can I differentiate AO-mediated metabolism from that of other enzymes like cytochrome P450s (CYPs) or xanthine oxidase (XO)?
A3: Differentiating AO activity is crucial for accurate interpretation of in vitro metabolism data. Here are key strategies:
-
Cofactor Requirements: AO does not require NADPH for its activity, whereas CYPs do. Running your assay in the presence and absence of an NADPH-regenerating system can help distinguish between these enzyme families.[3]
-
Specific Inhibitors: Use of selective inhibitors is a common approach. Hydralazine is a widely used time-dependent inhibitor of AO.[7][8] However, it's important to be aware of its potential for non-specific effects, such as weak inhibition of CYP2D6.[8] Menadione is another inhibitor that can be used in reaction phenotyping assays.[9] Comparing the metabolism of your compound in the presence and absence of these inhibitors can help determine the contribution of AO.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro AO stability experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in AO activity between experiments. | 1. Inconsistent preparation of liver cytosol or S9 fractions.2. Different number of freeze-thaw cycles for subcellular fractions.3. Variation in incubation conditions (e.g., temperature, buffer pH). | 1. Standardize the protocol for subcellular fraction preparation, ensuring rapid processing of fresh tissue and consistent homogenization and centrifugation steps.2. Aliquot subcellular fractions to minimize freeze-thaw cycles. Ideally, use a fresh aliquot for each experiment.3. Ensure precise control of all incubation parameters. |
| Low or no detectable AO activity. | 1. Poor quality of the liver tissue or subcellular fractions.2. Degradation of AO during storage.3. Inappropriate assay conditions. | 1. Use fresh, high-quality liver tissue or commercially available subcellular fractions with certified AO activity.2. Store subcellular fractions at -80°C. Avoid prolonged storage at -20°C, as this can lead to a more rapid decline in activity.[6]3. Ensure the assay buffer is at the optimal pH (around 7.4) and that the substrate concentration is appropriate. |
| Underprediction of in vivo clearance. | 1. Loss of AO activity during the in vitro incubation.2. Use of a single, potentially non-representative, liver donor. | 1. Minimize incubation times where possible. Consider using a "yardstick" or rank-order approach, comparing the clearance of your compound to that of known low, medium, and high clearance AO substrates.2. Use pooled human liver cytosol or S9 fractions from multiple donors to average out inter-individual variability in AO expression and activity. |
| Inhibition by hydralazine is less than expected. | 1. Presence of glutathione (GSH) in the incubation mixture. | 1. Be aware that GSH can trap reactive intermediates of hydralazine, reducing its inhibitory effect on AO.[10][11] Consider the timing of GSH addition if it is a necessary component of your assay. |
Experimental Protocols
Preparation of Human Liver S9 and Cytosolic Fractions for AO Assays
This protocol is a general guideline. Optimization may be required based on specific experimental needs.
Materials:
-
Fresh human liver tissue
-
Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 0.15 M KCl)
-
Centrifuge capable of reaching 9,000 x g and 100,000 x g
-
Homogenizer (e.g., Potter-Elvehjem)
-
Cryovials for storage
Procedure:
-
Tissue Preparation: Mince the fresh liver tissue on ice.
-
Homogenization: Homogenize the minced tissue in 3-4 volumes of ice-cold homogenization buffer.
-
S9 Fraction Preparation: Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.[12]
-
Cytosolic Fraction Preparation: For the cytosolic fraction, take the S9 fraction and centrifuge it at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction.
-
Storage: Aliquot the S9 or cytosolic fractions into cryovials, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[13]
In Vitro Aldehyde Oxidase Stability Assay
Materials:
-
Human liver cytosol or S9 fraction
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control substrate (e.g., phthalazine, carbazeran)[9]
-
Negative control (heat-inactivated cytosol/S9)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Thawing: Thaw the liver cytosol or S9 fraction on ice.
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm the cytosol/S9 fraction and buffer to 37°C.
-
Initiation of Reaction: Add the test compound to the incubation mixture to start the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.[9]
-
Sample Processing: Vortex the samples and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the test compound to calculate in vitro half-life and intrinsic clearance.
Visualizations
Caption: Factors contributing to in vitro AO instability and its primary consequence.
Caption: A workflow for troubleshooting inconsistent aldehyde oxidase activity.
Caption: Decision pathway for differentiating AO-mediated metabolism.
References
- 1. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. xenotech.com [xenotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Freeze-Thaw and Storage on Enzymatic Activities, Protein Oxidative Damage, and Immunocontent of the Blood, Liver, and Brain of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 10. Mechanistic Investigation of the Time-Dependent Aldehyde Oxidase Inhibitor Hydralazine | Semantic Scholar [semanticscholar.org]
- 11. Mechanistic Investigation of the Time-Dependent Aldehyde Oxidase Inhibitor Hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S9 fraction - Wikipedia [en.wikipedia.org]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of Zoniporide M1 (2-Oxozoniporide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of Zoniporide M1 (2-Oxozoniporide) in its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of Zoniporide M1.
Q1: What is Zoniporide M1 and what is its relationship to Zoniporide?
Zoniporide M1 is the major human metabolite of Zoniporide, identified as 2-oxozoniporide.[1][2][3] It is formed by the oxidation of the quinoline ring of Zoniporide at the C2 position, a reaction catalyzed by the enzyme aldehyde oxidase (AO).[1][2][3]
Q2: My overall yield for the synthesis of Zoniporide M1 is low. Which steps are the most critical to troubleshoot?
The synthesis of 2-oxozoniporide can be broadly divided into two key stages: the synthesis of the Zoniporide precursor and the final oxidation to 2-oxozoniporide. The most critical steps that often lead to low yields are:
-
Formation of the pyrazole core: This heterocyclic ring formation is a crucial step that can be prone to side reactions if not optimized.
-
Guanidinylation of the pyrazole-4-carboxamide: The introduction of the guanidine group is a common challenge in the synthesis of related compounds and can result in low yields due to side reactions and purification difficulties.
-
Final oxidation to 2-oxozoniporide: The oxidation of the quinoline ring to the corresponding quinolone is the final step and its efficiency is highly dependent on the choice of oxidant and reaction conditions.
Q3: I am observing a low yield in the guanidinylation step to form the Zoniporide precursor. What are the potential causes and solutions?
Low yields in the guanidinylation of the pyrazole-4-carboxamide can be attributed to several factors:
-
Incomplete reaction: The amide may not be sufficiently activated, or the guanidinylating agent may be unstable.
-
Solution: Ensure the amide is properly activated, for example, by using a suitable coupling agent. Consider using a more stable or reactive guanidinylating agent.
-
-
Side reactions: The guanidinylating reagent can react with other functional groups in the molecule or with itself.
-
Solution: Protect sensitive functional groups prior to the guanidinylation step. Optimize the reaction temperature and time to minimize side reactions.
-
-
Difficult purification: The polar nature of the guanidine group can make purification challenging, leading to product loss.
-
Solution: Employ specialized purification techniques such as ion-exchange chromatography or reverse-phase HPLC.
-
Q4: The final oxidation step to produce 2-oxozoniporide is resulting in a complex mixture and low yield. How can I optimize this step?
The oxidation of the quinoline moiety to a quinolone can be challenging. Here are some troubleshooting tips:
-
Choice of oxidant: The choice of oxidizing agent is critical. Harsh oxidants can lead to over-oxidation or degradation of the starting material.
-
Reaction conditions: Temperature, reaction time, and solvent can significantly impact the outcome of the oxidation.
-
Solution: Systematically optimize the reaction conditions. Start with low temperatures and gradually increase to find the optimal balance between reaction rate and selectivity.
-
-
Substrate purity: Impurities in the Zoniporide precursor can interfere with the oxidation reaction.
-
Solution: Ensure the starting material is of high purity before proceeding with the oxidation step.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes key reaction parameters for the critical steps in the synthesis of 2-oxozoniporide and their potential impact on yield.
| Step | Parameter | Low Yield Indication | High Yield Indication | Troubleshooting Action |
| Pyrazole Formation | Temperature | Incomplete reaction or side products | Clean reaction with good conversion | Optimize temperature profile |
| Catalyst | Low conversion | High conversion and selectivity | Screen different catalysts and loadings | |
| Guanidinylation | Coupling Agent | Starting material remains | High conversion to product | Screen a variety of coupling agents |
| Reaction Time | Incomplete reaction | Reaction completion without degradation | Monitor reaction progress by TLC or LC-MS | |
| pH | Side reactions or no reaction | Efficient guanidinylation | Optimize pH of the reaction mixture | |
| Oxidation | Oxidant | Low conversion or product degradation | High conversion and clean product | Screen different oxidizing agents |
| Solvent | Poor solubility or side reactions | Good solubility and clean reaction | Test a range of compatible solvents | |
| Temperature | No reaction or decomposition | Controlled oxidation to desired product | Optimize reaction temperature carefully |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of 2-oxozoniporide. Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of 5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminoquinoline in a suitable solvent such as ethanol.
-
Reagent Addition: Add ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate and a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Protocol 2: Guanidinylation to form Zoniporide
-
Amide Coupling: To a solution of 5-cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Guanidine Addition: To this activated acid, add a solution of guanidine hydrochloride.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified, often requiring reverse-phase HPLC due to the polar nature of the guanidine group.
Protocol 3: Oxidation to 2-Oxozoniporide (Zoniporide M1)
-
Reaction Setup: Dissolve the Zoniporide precursor in a suitable solvent (e.g., acetic acid).
-
Oxidant Addition: Add a mild oxidizing agent (e.g., a peroxy acid like m-CPBA) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the mixture and extract the product. The crude product is purified by chromatography to yield 2-oxozoniporide.
Visualizations
Synthetic Workflow for 2-Oxozoniporide
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aldehyde Oxidase (AOX) Variability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments related to the inter-individual variability of aldehyde oxidase (AOX) activity.
Frequently Asked Questions (FAQs)
Q1: What is aldehyde oxidase (AOX) and why is its variability a concern in drug development?
Aldehyde oxidase (AOX) is a cytosolic enzyme, primarily located in the liver, that plays a significant role in the phase I metabolism of a wide range of compounds.[1][2][3] It is a molybdo-flavoenzyme that catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of various nitrogen-containing heterocyclic compounds.[1][4][5] The importance of AOX in drug metabolism has grown as medicinal chemists design molecules to be more resistant to cytochrome P450 (CYP450) metabolism.[4][6] However, AOX exhibits marked species differences and significant inter-individual variability in humans, which can complicate drug development.[5][7] This variability can lead to unpredictable drug clearance, altered systemic exposure, and potential differences in efficacy or toxicity among individuals.[8]
Q2: What are the primary factors contributing to inter-individual variability in AOX activity?
The variability in AOX activity among individuals is multifactorial, stemming from a combination of genetic and non-genetic factors.
-
Genetic Factors: The human population has a single functional AOX gene, AOX1.[1][9] Single nucleotide polymorphisms (SNPs) within this gene can result in functionally inactive enzymes or enzymes with altered catalytic activity, leading to significant differences in metabolic capacity between individuals.[9][10]
-
Non-Genetic Factors: Age, disease states, chronic alcohol consumption, and drug usage can also influence AOX activity.[1][7][8] For instance, AOX activity is low in early childhood and increases to adult levels by about two years of age.[11] Chronic alcohol abuse has been associated with lower AOX activity, even when protein expression levels are normal.[7][8][12]
-
Drug-Drug Interactions (DDIs): Co-administration of drugs that are inhibitors of AOX can decrease the metabolism of an AOX substrate, leading to potential DDIs.[4][5] While only one clinically relevant DDI has been confirmed to date (cimetidine and zaleplon), several other drugs like clozapine and chlorpromazine are known inhibitors.[4]
Q3: How significant is the impact of AOX1 genetic polymorphisms on enzyme function?
Genetic polymorphisms in the AOX1 gene are a major source of inter-individual variability. Sequencing of the AOX1 gene has identified several missense and nonsense SNPs.[9][10] These genetic variants can have a variable impact on the enzyme's ability to metabolize substrates.[10] Some variants lead to the production of an inactive protein, while others result in an enzyme with different catalytic properties compared to the wild-type protein.[9][10] This means the human population includes individuals with a range of AOX metabolic capacities, from poor to extensive metabolizers, which should be a key consideration in drug design and clinical trials.[10]
Q4: Why are preclinical animal models often poor predictors of human AOX-mediated metabolism?
Extrapolating AOX metabolism from preclinical animal models to humans is notoriously difficult due to significant species differences in the number of AOX genes, their expression levels, and substrate specificities.[4][5][13]
-
Gene Isoforms: Humans have a single functional AOX gene (AOX1), whereas rodents like mice and rats have four separate, active AOX genes.[1][9]
-
Activity Levels: The rate of AOX metabolism and its inhibition profile vary markedly across species.[14][15] For example, rat and dog liver often show low to negligible AOX activity, while monkey liver activity is typically highest.[13][14] These differences make it challenging to predict human clearance and potential DDIs based on animal data alone.[5][14]
Troubleshooting Guides
Q1: I am observing high (e.g., >20-fold) variability in AOX activity across different lots of individual human liver cytosol. Is this expected?
A: Yes, this is expected and well-documented. Studies have reported wide ranges of variability in AOX activity in human liver samples, which can be substrate-dependent.[12] For example, the intrinsic clearance of the substrate DACA varied 18-fold across 13 human livers, while benzaldehyde clearance varied 5-fold in the same set.[2] Another study noted up to 90-fold variability in activity across 20 donors, even when the AOX1 protein levels were similar.[12] This highlights that factors beyond protein quantity, such as genetic variants (SNPs), cofactor deficiency, or differences in protein dimerization, likely contribute to the observed functional variability.[8][12]
Q2: My in vitro assay shows very low or no AOX activity. What are the potential causes?
A: Several factors could lead to unexpectedly low AOX activity.
-
Enzyme Instability: AOX activity can be unstable during liver tissue processing and storage.[2] There can be a significant loss of activity within the first 24 hours of hepatocyte isolation.[7] Repeated freeze-thaw cycles of cytosol preparations should be avoided.
-
Donor Characteristics: The specific donor lot may have intrinsically low activity. This could be due to a genetic polymorphism resulting in an inactive or poorly functioning enzyme.[8][10] Additionally, donors with a history of chronic alcohol abuse have been shown to have very low AOX activity.[7][8]
-
Assay Conditions: Ensure your assay buffer conditions are optimal. AOX is a cytosolic enzyme and its activity is NADPH-independent.[6][16] The reaction kinetics for some AOX substrates can be non-linear over time, so it's important to measure activity during the initial linear phase.[17]
-
Substrate Choice: The magnitude of variability and the measured activity are highly substrate-specific.[7] Ensure you are using a validated AOX probe substrate.
Q3: My compound is metabolized rapidly in human hepatocytes but is stable in human liver microsomes (HLM). Does this strongly suggest AOX-mediated metabolism?
A: This observation is a strong indicator of metabolism by a non-CYP450 cytosolic enzyme, with AOX being a primary candidate.[6] The CYP450 enzymes are primarily located in the microsomal fraction of the liver, whereas AOX is found in the cytosol.[6][18] To confirm AOX involvement, you can perform follow-up experiments:
-
Incubate with Liver Cytosol: Test the compound's stability directly in a liver cytosol preparation.[16]
-
Use an AOX Inhibitor: Conduct the hepatocyte or cytosol incubation in the presence of a known AOX inhibitor, such as hydralazine, to see if the metabolism is reduced.[19]
-
Test NADPH-Independence: Since AOX activity does not require the cofactor NADPH, demonstrating metabolism in liver microsomes or S9 fractions without adding NADPH can point towards AOX involvement.[6]
Q4: Western blot analysis shows normal AOX1 protein levels in a human liver cytosol sample, but functional assays show very low activity. How is this possible?
A: This is a known phenomenon and highlights the discordance that can exist between protein expression and enzyme function.[7][8] Several factors could explain this discrepancy:
-
Genetic Polymorphisms (SNPs): The donor may have a missense SNP that results in a full-length but catalytically inactive or impaired enzyme.[8][10]
-
Cofactor Deficiency: AOX requires a molybdenum cofactor (MoCo) for activity.[1][9] If this cofactor is deficient or improperly inserted into the enzyme during its formation, the protein may be present but non-functional.[8][12]
-
Impaired Dimerization: AOX is active as a homodimer.[9][10] If mutations or other factors prevent the two monomers from associating correctly, the enzyme will be inactive despite the presence of the protein monomers.[8]
-
Post-Translational Modifications or Inhibitors: Endogenous inhibitors or alterations to the protein after translation could also be responsible for the lack of activity.
Quantitative Data Summaries
Table 1: Observed Inter-individual Variability of AOX Activity in Human Liver Cytosol
| Probe Substrate | Number of Donors | Fold Variation in Activity/Clearance | Reference |
| DACA | 13 | 18-fold (Intrinsic Clearance) | [2] |
| Benzaldehyde | 13 | 5-fold (Intrinsic Clearance) | [2] |
| Carbazeran | 20 | ~90-fold (Activity) | [8][12] |
| O6-Benzylguanine | 70 (Hepatocytes) | >17-fold (Clearance) | [12] |
| Vanillin | 5 (Hepatocytes) | 4.25-fold (Activity) | [14] |
Table 2: Kinetic Parameters for Common AOX Probe Substrates in Human Liver Cytosol
| Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| Phthalazine | 8.0 ± 0.4 | 4.3 ± 0.1 | [20] |
| Vanillin | 1.44 ± 0.16 (Mouse) | - | [14] |
| Vanillin | 10.9 ± 1.2 (Rat) | - | [14] |
| DACA | 3.5 - 14.2 | 0.20 - 3.10 | [2] |
| Benzaldehyde | 3.6 - 14.6 | 3.60 - 12.6 | [2] |
Experimental Protocols
Protocol: General Method for Determining AOX Activity in Human Liver Cytosol
This protocol describes a general method for measuring the depletion of an AOX substrate using pooled or individual human liver cytosol (HLC).
1. Materials and Reagents:
-
Human Liver Cytosol (commercial supplier)
-
AOX Probe Substrate (e.g., Phthalazine, Vanillin, Carbazeran)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
-
Incubator/shaker set to 37°C
2. Experimental Procedure:
-
Prepare Reagents: Thaw HLC on ice. Prepare the substrate stock solution in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the phosphate buffer.
-
Pre-incubation: Add the HLC solution (e.g., final protein concentration of 0.5-1.0 mg/mL) to the wells of the incubation plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed substrate solution to the wells. The final substrate concentration should be at or below the Km value to best determine intrinsic clearance.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the incubation mixture and transfer it to a collection plate containing cold acetonitrile with the internal standard.[16] This immediately stops the reaction.
-
Negative Control: Include a control incubation without the enzyme (cytosol replaced with buffer) to assess non-enzymatic degradation of the compound.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area ratio to the internal standard.[16]
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the initial linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the apparent intrinsic clearance (CLint, app) using the formula: CLint, app (μL/min/mg protein) = (0.693 / t½) / (mg protein/mL) * 1000
Key Pathway & Workflow Diagrams
Caption: Factors contributing to AOX activity variability.
References
- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 2. Individual variation in hepatic aldehyde oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrservice.com [bmrservice.com]
- 4. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aldehyde oxidase 1 (AOX1) in human liver cytosols: quantitative characterization of AOX1 expression level and activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Single Nucleotide Polymorphisms on Human Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of single nucleotide polymorphisms on human aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental changes of aldehyde oxidase activity and protein expression in human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 17. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. AOX1 aldehyde oxidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to select the appropriate animal model for Zoniporide studies?
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate animal model for Zoniporide studies. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zoniporide and what is its primary mechanism of action?
Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] Its primary mechanism of action involves blocking the exchange of intracellular protons for extracellular sodium ions. This is particularly relevant in conditions of ischemia-reperfusion injury, such as myocardial infarction, where intracellular acidosis leads to an overactivation of NHE-1. By inhibiting NHE-1, Zoniporide prevents the subsequent intracellular sodium and calcium overload, thereby protecting cardiac cells from injury and reducing infarct size.[1][2]
Q2: What are the main therapeutic areas for Zoniporide research?
The primary therapeutic area for Zoniporide is the reduction of myocardial ischemia-reperfusion injury, particularly in the context of acute myocardial infarction.[1][2] Additionally, as NHE-1 is involved in pH regulation in cancer cells, there is emerging interest in exploring NHE-1 inhibitors like Zoniporide as potential anti-cancer agents.
Animal Model Selection Guide
Q3: Which animal models have been used in preclinical studies of Zoniporide for myocardial infarction?
Preclinical studies for Zoniporide in the context of myocardial infarction have utilized several animal models, including:
-
Rabbits: Extensively used to evaluate the cardioprotective effects and determine the effective dose.[1][2]
-
Rats: Employed to study the effect of Zoniporide on ischemia-reperfusion-induced ventricular fibrillation.[1]
-
Monkeys (Conscious Primates): Used to assess the attenuation of post-ischemic cardiac contractile dysfunction.[1]
-
Dogs: Utilized in pharmacokinetic studies.
Q4: How do I choose the most appropriate animal model for my Zoniporide study?
The selection of an animal model depends on the specific research question. The following workflow provides a logical approach to this process:
Quantitative Data Summary
Q5: What are the key in vitro and in vivo potency values for Zoniporide?
The following tables summarize the inhibitory concentrations (IC50), effective concentrations (EC50), and effective doses (ED50) of Zoniporide from various studies.
Table 1: In Vitro Potency of Zoniporide
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Human NHE-1 (transfected hamster fibroblasts) | 14 nM | [1][3] |
| IC50 | Rat Ventricular Myocytes (25°C) | 73 nM | [3] |
| IC50 | Rat Platelets | 67 nM | [3] |
| EC50 | Isolated Rabbit Heart (infarct size reduction) | 0.25 nM | [2] |
| Ki | Human NHE-1 | 14 nM | |
| Ki | Human NHE-2 | 2200 nM | |
| Ki | Rat NHE-3 | 220000 nM |
Table 2: In Vivo Efficacy of Zoniporide
| Parameter | Animal Model | Endpoint | Value | Reference |
| ED50 | Anesthetized Rabbit | Infarct Size Reduction | 0.45 mg/kg/h | [1][2] |
Experimental Protocols
Q6: Can you provide a detailed protocol for inducing myocardial infarction in a rabbit model for Zoniporide studies?
This protocol is based on methodologies described in preclinical Zoniporide research.[2]
Rabbit Model of Myocardial Ischemia-Reperfusion Injury
-
Animal Preparation:
-
Anesthetize New Zealand White rabbits.
-
Intubate and ventilate the animals mechanically.
-
Establish intravenous access for drug and fluid administration.
-
Monitor vital signs, including mean arterial pressure and heart rate.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Create a pericardial cradle to support the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture around the LAD artery to create a snare for occlusion.
-
-
Ischemia and Reperfusion:
-
Induce regional ischemia by tightening the snare around the LAD artery for a period of 30 minutes.
-
Confirm ischemia by observing regional cyanosis of the myocardial tissue.
-
Initiate reperfusion by releasing the snare, and maintain for 120 minutes.
-
-
Zoniporide Administration:
-
Administer Zoniporide or vehicle control as a continuous intravenous infusion.
-
The infusion can be started before the onset of ischemia and continued throughout the reperfusion period.
-
Dose-ranging studies can be performed to determine the ED50.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Cannulate the aorta and perfuse with a stain (e.g., triphenyltetrazolium chloride) to delineate the viable and infarcted tissue.
-
Measure the area at risk and the infarct area to calculate the percentage of infarct area per area at risk (% IA/AAR).
-
Troubleshooting Guide
Q7: We are observing inconsistent results in our Zoniporide animal studies. What are the potential causes and solutions?
Inconsistent results in Zoniporide studies can arise from several factors, with species-specific metabolism being a primary concern.
Problem: High Variability in Pharmacokinetic and Efficacy Data
-
Potential Cause: Significant inter-species variation in the metabolism of Zoniporide, primarily due to the activity of aldehyde oxidase (AO).[4] Dogs and cats, for example, do not convert Zoniporide to its major metabolite, 2-oxozoniporide (M1), while rats and humans do.[5] There can also be gender differences in AO activity within the same species.
-
Troubleshooting Steps:
-
Metabolic Profiling: Before initiating large-scale efficacy studies, perform in vitro metabolic stability assays using liver S9 fractions or hepatocytes from the selected animal species and compare it to human-derived fractions. This will help in understanding if the metabolic profile is comparable to humans.
-
Select Appropriate Species: If the goal is to model human metabolism closely, a species with a similar AO-mediated metabolic pathway for Zoniporide, such as the rat, may be more appropriate than the dog. However, for initial proof-of-concept studies, a model with lower metabolism might be advantageous to ensure sufficient drug exposure.
-
Monitor Metabolites: In your pharmacokinetic studies, measure not only the parent compound (Zoniporide) but also its major metabolites to get a complete picture of its disposition.
-
Control for Gender: Be aware of potential gender differences in metabolism and either use a single gender or ensure balanced groups.
-
Problem: Lack of Efficacy at Previously Reported Doses
-
Potential Cause: Differences in experimental conditions compared to published studies. The IC50 of Zoniporide can be influenced by factors such as the extracellular sodium concentration in the assay.
-
Troubleshooting Steps:
-
Verify Experimental Conditions: Carefully review and compare your experimental protocol with the cited literature, paying close attention to details like buffer composition, temperature, and timing of interventions.
-
In Vitro Validation: Before moving to in vivo experiments, validate the potency of your Zoniporide batch in an in vitro assay, such as the inhibition of NHE-1-dependent platelet swelling, to confirm its activity.
-
Dose-Response Curve: If you are still not observing the expected effect, perform a dose-response study to determine the optimal dose for your specific experimental setup.
-
Signaling Pathway Visualization
Q8: Can you provide a diagram of the NHE-1 signaling pathway during ischemia-reperfusion injury?
The following diagram illustrates the central role of NHE-1 in the cascade of events leading to cellular injury during myocardial ischemia and reperfusion.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Zoniporide M1 during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Zoniporide M1 during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and preparation of samples containing Zoniporide M1.
Q1: What are the primary causes of Zoniporide M1 degradation during sample preparation?
A1: The primary degradation pathways for Zoniporide M1 are believed to be hydrolysis of the acylguanidine group and photodegradation of the quinoline moiety. Degradation can be accelerated by several factors, including:
-
Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the acylguanidine functional group.
-
Elevated Temperatures: Higher temperatures can increase the rate of hydrolytic degradation.
-
Exposure to Light: The quinoline structure within Zoniporide M1 makes it susceptible to degradation upon exposure to UV or even ambient light.[1][2]
-
Enzymatic Activity: Residual enzymatic activity in biological samples can potentially contribute to degradation.
Q2: My analytical results show lower than expected concentrations of Zoniporide M1. What could be the cause?
A2: Lower than expected concentrations are often indicative of degradation during sample collection, processing, or storage. Consider the following troubleshooting steps:
-
Review Sample Handling Procedures: Ensure that samples are processed promptly after collection. If immediate processing is not possible, samples should be kept on ice and protected from light.
-
Check pH of Solutions: Verify the pH of all buffers and solvents used during extraction and reconstitution. Avoid strongly acidic or basic conditions. Neutral or slightly acidic pH (around 6-7) is generally recommended.
-
Evaluate Storage Conditions: Confirm that samples were stored at appropriate temperatures (see Q3) and protected from light at all times.
-
Assess for Matrix Effects: Ion suppression in mass spectrometry can also lead to lower than expected signals. A thorough validation of the analytical method is crucial.
Q3: What are the recommended storage conditions for samples containing Zoniporide M1?
A3: To minimize degradation, samples should be stored at low temperatures and protected from light. Based on stability studies of the parent compound, Zoniporide, the following is recommended:
-
Short-term Storage (up to 24 hours): Refrigerate at 2-8°C.
-
Long-term Storage: Freeze at -20°C or, ideally, at -80°C.
Studies on Zoniporide have shown that the rate of hydrolysis is significantly reduced at lower temperatures.
Q4: I am observing unexpected peaks in my chromatogram. Could these be degradation products?
A4: It is possible. The primary degradation product from hydrolysis would be the corresponding carboxylic acid derivative resulting from the cleavage of the acylguanidine group. Photodegradation can result in various byproducts. To confirm the identity of these peaks, a forced degradation study is recommended. This involves intentionally exposing Zoniporide M1 to harsh conditions (acid, base, heat, light, oxidation) to generate its degradation products, which can then be characterized by mass spectrometry.
Q5: How can I minimize light exposure during my sample preparation workflow?
A5: To prevent photodegradation, implement the following practices:
-
Use amber-colored collection tubes and vials.
-
If clear vials are used, wrap them in aluminum foil.
-
Perform sample preparation steps under low-light conditions or by using yellow/amber lighting.
-
Store samples in light-protected containers or freezers.
Quantitative Data Summary
While specific quantitative stability data for Zoniporide M1 is limited in the public domain, the following table summarizes the expected stability based on data from its parent compound, Zoniporide, and the general chemical properties of its structural motifs.
| Parameter | Condition | Expected Stability of Zoniporide M1 | Recommendation |
| Temperature | Ambient (30°C) | Prone to hydrolysis. | Avoid prolonged exposure. |
| Refrigerated (5°C) | Significantly more stable than at ambient temperature. | Suitable for short-term storage. | |
| Frozen (-20°C) | High stability against hydrolysis. | Recommended for long-term storage. | |
| pH | Acidic (pH < 4) | Likely to undergo accelerated hydrolysis. | Avoid acidic conditions. Buffer samples to a neutral pH if necessary. |
| Neutral (pH 6-7.5) | Optimal stability against hydrolysis. | Maintain pH in this range during sample processing. | |
| Basic (pH > 8) | Likely to undergo accelerated hydrolysis. | Avoid basic conditions. | |
| Light | UV and Ambient Light | Susceptible to photodegradation. | Protect samples from light at all stages. |
Experimental Protocols
The following are detailed methodologies for sample preparation designed to minimize the degradation of Zoniporide M1. Note: These are general protocols and should be optimized and validated for your specific matrix and analytical method.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This method is quick and effective for removing the bulk of proteins from the sample.
Materials:
-
Ice bath
-
Vortex mixer
-
Refrigerated centrifuge
-
Acetonitrile (ACN), pre-chilled to -20°C
-
Ammonium acetate solution (5 mM in water)
-
Amber-colored autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on an ice bath.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean, amber-colored autosampler vial or another microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase or a weak solvent compatible with your analytical method (e.g., 100 µL of 5 mM ammonium acetate in 10% acetonitrile).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This method provides a cleaner extract compared to protein precipitation and can be optimized for higher recovery and selectivity. A mixed-mode cation exchange polymer-based sorbent is recommended to retain the basic guanidine group and the hydrophobic core of Zoniporide M1.
Materials:
-
SPE manifold
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH)
-
Ammonium hydroxide (5% in water)
-
Formic acid (2% in water)
-
Acetonitrile (ACN)
-
Ammonium acetate solution (5 mM in water)
-
Amber-colored collection tubes
Procedure:
-
Sample Pre-treatment: Thaw 500 µL of plasma or serum on an ice bath. Add 500 µL of 2% formic acid in water and vortex to mix. This step helps to disrupt protein binding and ensures the guanidine group is protonated for retention on the cation exchange sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 2% formic acid in water.
-
Wash 2: Elute further interferences with 1 mL of methanol.
-
-
Elution: Elute Zoniporide M1 with 1 mL of 5% ammonium hydroxide in methanol into a clean, amber-colored collection tube. The basic modifier neutralizes the guanidine group, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase or a weak solvent (e.g., 100 µL of 5 mM ammonium acetate in 10% acetonitrile).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Potential Degradation Pathways of Zoniporide M1
Caption: Potential degradation pathways of Zoniporide M1.
Recommended Sample Preparation Workflow
Caption: Recommended workflow for Zoniporide M1 sample preparation.
References
Technical Support Center: Aldehyde Oxidase (AO) Inhibition in M1 Metabolic Pathway Confirmation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of aldehyde oxidase (AO) inhibitors to confirm the M1 metabolic formation pathway.
Frequently Asked Questions (FAQs)
Q1: What is the M1 metabolic pathway and why is Aldehyde Oxidase (AO) important?
The M1 metabolic pathway often refers to the primary route of metabolism for a given compound. Aldehyde oxidase (AO) is a cytosolic enzyme, particularly abundant in the liver, that plays a crucial role in the metabolism of a wide array of compounds.[1][2] It is a molybdoflavoenzyme that catalyzes the oxidation of aldehydes and various azaheterocyclic compounds.[1][3] If the formation of a primary metabolite (M1) is suspected to be mediated by AO, specific inhibitors are used to confirm this enzymatic pathway.
Q2: Which inhibitors are recommended for confirming AO-mediated M1 formation?
Two commonly used and well-characterized AO inhibitors are raloxifene and hydralazine .
-
Raloxifene is a potent, selective estrogen receptor modulator that acts as a powerful inhibitor of human liver aldehyde oxidase.[4][5][6][7] It exhibits uncompetitive inhibition for several AO substrates.[4][6][8]
-
Hydralazine , an antihypertensive medication, is a time-dependent inhibitor of AO.[9][10][11] It is often used as a selective probe to assess the contribution of AO to a compound's metabolism in human hepatocytes.[10]
Q3: What is the difference between a competitive, uncompetitive, and time-dependent inhibitor?
-
Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.
-
Uncompetitive inhibitors bind only to the enzyme-substrate complex. Raloxifene has been shown to act as an uncompetitive inhibitor for several AO substrates.[4][6][8]
-
Time-dependent inhibitors (also known as mechanism-based inactivators) form a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[9] Hydralazine is a known time-dependent inhibitor of AO.[9][10][11]
Q4: Can I use animal models to study human AO-mediated metabolism?
Caution is advised when using animal models to predict human AO metabolism. There are significant interspecies differences in the expression levels and substrate specificities of AO enzymes.[6][12] For instance, dogs lack functional AO, and rodent AO activity can differ substantially from human AO.[12] Therefore, human-derived in vitro systems like human liver cytosol, S9 fractions, or cryopreserved human hepatocytes are recommended.[1][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of M1 formation observed with the AO inhibitor. | 1. The M1 metabolite is not formed by AO. 2. The inhibitor concentration is too low. 3. The inhibitor is not active (e.g., degraded). | 1. Consider other metabolic pathways (e.g., cytochrome P450 enzymes). 2. Perform a dose-response experiment to determine the optimal inhibitor concentration. 3. Check the stability and purity of the inhibitor. Prepare fresh solutions. |
| Partial inhibition of M1 formation. | 1. M1 formation is mediated by multiple enzymes, including AO. 2. The inhibitor concentration is not sufficient to completely block AO activity. | 1. Use a combination of inhibitors for different enzyme systems (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) along with an AO inhibitor) to dissect the contribution of each pathway.[13] 2. Increase the inhibitor concentration, ensuring it remains within a specific range to avoid off-target effects. |
| Inhibition observed, but results are not reproducible. | 1. Variability in the enzyme source (e.g., different batches of human liver cytosol or hepatocytes). 2. Inconsistent experimental conditions (e.g., incubation time, temperature). 3. Instability of the test compound or metabolite. | 1. Use a large, pooled lot of enzyme source for all experiments if possible. 2. Standardize all experimental parameters. 3. Assess the stability of the compound and its metabolites under the experimental conditions. |
| Inhibition of other metabolic pathways observed. | 1. The AO inhibitor is not entirely specific at the concentration used. | 1. Lower the inhibitor concentration to a range where it is selective for AO. For example, hydralazine at 25-50 µM can inhibit over 90% of AO activity with minimal effects on CYP3A4.[10] However, it can weakly inhibit CYP2D6.[10] 2. Use a more specific inhibitor if available. Raloxifene has shown small effects on the related enzyme xanthine oxidase.[4] |
Quantitative Data: Potency of Common AO Inhibitors
The following table summarizes the inhibitory potency of commonly used AO inhibitors against human aldehyde oxidase.
| Inhibitor | Inhibition Type | Substrate | IC50 | Ki | Reference |
| Raloxifene | Uncompetitive | Phthalazine | ~3 nM | 0.87-1.4 nM | [4][6][7] |
| Noncompetitive | Hydroxamic acid compound | - | 51 nM | [4] | |
| Hydralazine | Time-dependent | Zaleplon | - | K_I = 83 µM, k_inact = 0.063 min⁻¹ | [10] |
| Estradiol | Mixed | Phthalazine | 80 nM | K_is = 870 nM, K_ii = 4400 nM | [14] |
| Menadione | Mixed (predominantly uncompetitive) | Phthalazine | - | - | [6] |
| Clozapine | Mixed | Phthalazine | - | - | [6] |
| Chlorpromazine | Mixed | Phthalazine | - | - | [6] |
IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. K_I and k_inact: Parameters describing time-dependent inhibition.
Experimental Protocols
Protocol 1: General Inhibition Assay using Human Liver Cytosol/S9
This protocol outlines a general method to assess the role of AO in the metabolism of a test compound using human liver cytosol or S9 fractions.
Materials:
-
Test compound
-
Human liver cytosol or S9 fraction
-
Aldehyde oxidase inhibitor (e.g., raloxifene)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (for S9 fractions if CYP metabolism is also being assessed)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the AO inhibitor (e.g., raloxifene) at various concentrations.
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, add the incubation buffer.
-
Add the AO inhibitor to achieve the desired final concentration (and vehicle control).
-
Add the test compound (final concentration typically around 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the human liver cytosol or S9 fraction (final protein concentration typically 0.1-1 mg/mL).
-
Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).
-
-
Quenching:
-
Stop the reaction by adding an equal volume of cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to precipitate the protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the formation of the M1 metabolite using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Compare the rate of M1 formation in the presence and absence of the AO inhibitor. A significant reduction in M1 formation in the presence of the inhibitor confirms the involvement of AO.
-
Protocol 2: Determining the Fraction Metabolized by AO (fm,AO) in Human Hepatocytes
This protocol, adapted from Strelevitz et al. (2012), uses the time-dependent inhibitor hydralazine to estimate the contribution of AO to the total hepatic clearance of a compound in cryopreserved human hepatocytes.[10]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Test compound
-
Hydralazine
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Pre-incubation with Inhibitor:
-
Remove the plating medium and wash the cells.
-
Add fresh incubation medium containing various concentrations of hydralazine (e.g., 0, 10, 25, 50, 100 µM) or a vehicle control.
-
Pre-incubate the cells with hydralazine for 30 minutes at 37°C.
-
-
Incubation with Test Compound:
-
Add the test compound to the wells (final concentration typically 1 µM).
-
Incubate for a specific time course (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Sample Collection and Quenching:
-
At each time point, collect an aliquot of the incubation medium.
-
Quench the reaction by adding a suitable solvent (e.g., acetonitrile) with an internal standard.
-
-
Analysis:
-
Analyze the disappearance of the parent compound and the formation of the M1 metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro intrinsic clearance (CLint) of the test compound at each hydralazine concentration.
-
The fraction metabolized by AO (fm,AO) can be calculated using the following equation: f_m,AO = (CL_int,control - CL_int,inhibitor) / CL_int,control where CLint,control is the clearance in the absence of the inhibitor and CLint,inhibitor is the clearance in the presence of a saturating concentration of the inhibitor.
-
Visualizations
Caption: M1 metabolite formation via Aldehyde Oxidase and its inhibition.
Caption: Experimental workflow for AO inhibition assay.
Caption: Troubleshooting logic for AO inhibition experiments.
References
- 1. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Potent inhibition of human liver aldehyde oxidase by raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Investigation of the Time-Dependent Aldehyde Oxidase Inhibitor Hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydralazine as a selective probe inactivator of aldehyde oxidase in human hepatocytes: estimation of the contribution of aldehyde oxidase to metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 13. xenotech.com [xenotech.com]
- 14. Aldehyde oxidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Improving the stability of recombinant aldehyde oxidase for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of recombinant aldehyde oxidase (AOX) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of recombinant aldehyde oxidase (AOX) instability in vitro?
A1: The instability of recombinant AOX can be attributed to several factors. A primary reason is the complex nature of the enzyme, which is a large homodimer requiring multiple cofactors for its activity, including a molybdenum cofactor (MoCo), flavin adenine dinucleotide (FAD), and two iron-sulfur clusters ([2Fe-2S])[1]. Concerns about enzyme instability have been linked to inadequate cofactor composition, the formation of peroxide during catalytic cycles, and inactivation by certain small sulfhydryl-containing reducing agents like dithiothreitol[2]. Loss of AOX activity can also occur during tissue processing and the preparation of subcellular fractions[2].
Q2: What are the recommended storage conditions for recombinant AOX to maintain its activity?
A2: For long-term stability, it is recommended to store recombinant AOX at -80°C. Under these conditions, the enzyme can maintain its function for an extended period, with some suppliers suggesting stability for 10 years or longer[3]. It is also advisable to avoid repeated freeze-thaw cycles, as this can lead to a decrease in enzymatic activity[4]. If you need to use the enzyme for multiple experiments, it is best to aliquot the stock solution into smaller, single-use vials to prevent the detrimental effects of repeated temperature fluctuations[4].
Q3: Can cryopreservation affect the activity of aldehyde oxidase?
A3: Yes, cryopreservation can impact AOX activity. Studies on human hepatocytes have shown a significant, donor-dependent loss of AOX activity within 24 hours of isolation, with an average loss of 42%[5]. However, the activity in cryopreserved hepatocytes was found to be more representative of the activity in freshly isolated hepatocytes compared to those that were not immediately used[5]. This suggests that while there is an initial loss of activity, cryopreservation can help to stabilize the remaining activity.
Q4: Are there any additives that can help to stabilize recombinant AOX during storage or in assays?
A4: Yes, certain additives can help to improve the stability of recombinant AOX. Glycerol is commonly included in storage buffers for enzymes as it acts as a cryoprotectant and protein stabilizer. For general protein stability, bovine serum albumin (BSA) can be used, as it is thought to stabilize enzymes through hydrophobic interactions[6]. However, BSA may interfere with assays involving lipophilic compounds[7]. Other potential stabilizing agents for recombinant proteins include naturally occurring osmolytes like trehalose, glycine betaine, mannitol, and proline, which can aid in protein solubility and stability[8].
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with recombinant AOX.
Problem 1: Low or No AOX Activity Detected
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability/Degradation | Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. When in use, keep the enzyme on ice. |
| Inadequate Cofactor Levels | Aldehyde oxidase requires a molybdenum cofactor (MoCo) and FAD for activity[1][9]. Ensure that the assay buffer conditions are optimal for cofactor binding and function. In some cases, supplementation with cofactors may be necessary, although this is a complex procedure. |
| Incorrect Assay Conditions | Verify the pH and temperature of your assay. While optimal conditions can be substrate-dependent, a pH of 7.4 and a temperature of 37°C are common starting points[3][10]. |
| Presence of Inhibitors | Some compounds can act as inhibitors of AOX. Known inhibitors include menadione, hydralazine, and raloxifene[11][12]. Ensure that no components of your reaction mixture are known AOX inhibitors. |
| Substrate-Specific Issues | Not all compounds are good substrates for AOX. Confirm that your test compound is a known AOX substrate or include a positive control substrate, such as phthalazine or vanillin, in your experiment[11]. |
Problem 2: High Variability in Results Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Enzyme Concentration | Ensure accurate and consistent pipetting of the enzyme solution. The enzyme solution should be gently mixed before each use to ensure homogeneity, as protein may concentrate at the bottom of the tube during storage. |
| Variability in Reagent Preparation | Prepare fresh dilutions of substrates and cofactors for each experiment. Ensure that all components of the reaction mixture are at the correct final concentrations. |
| Lot-to-Lot Variability of Enzyme | If you are using different batches of recombinant AOX, be aware that there can be lot-to-lot variability in activity. It is advisable to characterize each new lot of enzyme with a standard substrate. |
| Edge Effects in Plate-Based Assays | In 96-well or 384-well plate assays, evaporation from the outer wells can lead to increased concentrations of reactants and affect the results. To mitigate this, avoid using the outer wells or fill them with buffer or water. |
Data Presentation: Factors Affecting AOX Stability
The following table summarizes the impact of various factors on the stability of aldehyde oxidase, based on the available literature.
| Factor | Effect on AOX Activity | Recommendations |
| Temperature | Activity decreases over time at temperatures above freezing. Storage at -20°C is less effective than -80°C for long-term stability[4]. | For long-term storage, maintain at -80°C. Keep on ice during experimental setup. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to a significant loss of enzymatic activity[4]. | Aliquot the enzyme into single-use vials to avoid multiple freeze-thaw cycles. |
| pH | The optimal pH for AOX activity is generally around 7.4, but this can be substrate-dependent. Deviations from the optimal pH can lead to reduced activity. | Use a buffered solution in the optimal pH range for your specific substrate and assay. |
| Storage Buffer Composition | The presence of cryoprotectants like glycerol can enhance stability during freezing. The choice of buffering agent can also influence protein stability[13]. | Use a storage buffer containing a cryoprotectant. For example, 25 mM potassium phosphate (pH 7.4) containing 0.1 mM EDTA is a common buffer for recombinant AOX[3]. |
Experimental Protocols
Protocol 1: Standard In Vitro Aldehyde Oxidase Activity Assay
This protocol is for determining the metabolic stability of a test compound with recombinant human aldehyde oxidase.
Materials:
-
Recombinant human aldehyde oxidase (in appropriate storage buffer)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control substrate (e.g., Phthalazine)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture by adding the potassium phosphate buffer to each well of a 96-well plate.
-
Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the recombinant AOX to each well. The final protein concentration should be optimized for your assay (e.g., 0.1-1 mg/mL).
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) of the test compound.
Visualizations
Experimental Workflow for AOX in Vitro Assay
Caption: Workflow for a typical in vitro aldehyde oxidase activity assay.
Troubleshooting Logic for Low AOX Activity
Caption: A troubleshooting flowchart for diagnosing low recombinant AOX activity.
References
- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. bioivt.com [bioivt.com]
- 4. Effects of Freeze-Thaw and Storage on Enzymatic Activities, Protein Oxidative Damage, and Immunocontent of the Blood, Liver, and Brain of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Enzyme thermostabilization by bovine serum albumin and other proteins: evidence for hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
- 9. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 10. corning.com [corning.com]
- 11. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Zoniporide and its M1 Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Zoniporide, a potent Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, and its major active metabolite, M1 (2-oxozoniporide). This document is intended to serve as a valuable resource for researchers in cardiovascular disease, oncology, and other fields where NHE-1 inhibition is a therapeutic target.
Introduction
Zoniporide is a selective and potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH (pHi).[1] Its inhibition has been investigated for therapeutic potential in conditions such as myocardial ischemia-reperfusion injury.[2] Following administration, Zoniporide is metabolized in the body, with the primary metabolic pathway leading to the formation of the M1 metabolite, also known as 2-oxozoniporide.[3][4] This conversion is catalyzed by the enzyme aldehyde oxidase.[3][4] The M1 metabolite is also an active NHE-1 inhibitor, making a direct comparison of its biological activity with the parent compound, Zoniporide, essential for a comprehensive understanding of its pharmacological profile.
Quantitative Comparison of Biological Activity
| Parameter | Zoniporide | M1 Metabolite (2-oxozoniporide) | Reference |
| Target | Na+/H+ Exchanger Isoform 1 (NHE-1) | Na+/H+ Exchanger Isoform 1 (NHE-1) | [1] |
| IC50 (NHE-1 Inhibition) | 14 nM | Data not publicly available | [1] |
| Mechanism of Action | Inhibition of Na+/H+ exchange | Inhibition of Na+/H+ exchange | Inferred from activity |
| Metabolic Origin | Parent Compound | Major metabolite of Zoniporide | [3][4] |
| Metabolizing Enzyme | - | Aldehyde Oxidase | [3][4] |
Experimental Protocols
To quantitatively assess and compare the biological activity of Zoniporide and its M1 metabolite, a robust in vitro assay for measuring NHE-1 inhibition is required. The following is a detailed protocol for a common method used to determine the IC50 values of NHE-1 inhibitors.
In Vitro NHE-1 Inhibition Assay using a pH-Sensitive Fluorescent Dye
This protocol is based on the principle of monitoring the recovery of intracellular pH (pHi) following an acid load in cells overexpressing NHE-1. The rate of pHi recovery is directly proportional to NHE-1 activity.
1. Cell Culture and Seeding:
-
Utilize a cell line that stably overexpresses human NHE-1, such as PS120 fibroblasts or MDA-MB-231 breast cancer cells.
-
Culture the cells in appropriate media and conditions.
-
Seed the cells into 96-well, black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer.
2. Loading with pH-Sensitive Dye:
-
Wash the confluent cell monolayer with a buffered saline solution.
-
Load the cells with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). Incubate the cells with the dye solution to allow for de-esterification and trapping of the fluorescent probe within the cells.
3. Induction of Acid Load:
-
Induce an acute intracellular acid load. A common method is the ammonium chloride (NH4Cl) prepulse technique.
-
Briefly expose the cells to a buffer containing NH4Cl, which leads to an initial alkalinization followed by a rapid acidification upon its removal.
4. Measurement of pHi Recovery and Inhibition:
-
After inducing the acid load, rapidly replace the buffer with a Na+-containing buffer to initiate NHE-1-mediated pHi recovery.
-
This recovery buffer should contain various concentrations of the test compounds (Zoniporide and M1 metabolite) or a vehicle control.
-
Immediately begin monitoring the fluorescence of the intracellular BCECF. The ratio of fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm) is used to determine the intracellular pH.
-
The rate of pHi recovery is calculated from the initial linear portion of the recovery phase.
5. Data Analysis and IC50 Determination:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (0% inhibition) and a known potent NHE-1 inhibitor as a positive control (100% inhibition).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NHE-1 activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow
The inhibition of NHE-1 by Zoniporide and its M1 metabolite has significant downstream effects on cellular processes. The following diagrams illustrate the NHE-1 signaling pathway and the experimental workflow for assessing NHE-1 inhibition.
Caption: NHE-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for NHE-1 Inhibition Assay.
Conclusion
Zoniporide is a well-characterized, potent inhibitor of NHE-1. Its major metabolite, M1 (2-oxozoniporide), is also known to be biologically active against the same target. While a direct quantitative comparison of their potencies is hampered by the lack of a publicly available IC50 value for the M1 metabolite, the provided experimental protocol offers a clear framework for conducting such a comparative study. A thorough understanding of the relative potencies of Zoniporide and its active metabolite is critical for interpreting pharmacokinetic and pharmacodynamic data and for the continued development of NHE-1 inhibitors as therapeutic agents. Further studies to quantify the NHE-1 inhibitory activity of the M1 metabolite are warranted to fully elucidate the pharmacological profile of Zoniporide.
References
- 1. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Compass: A Comparative Analysis of Zoniporide Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zoniporide metabolism across various preclinical species and humans. Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects.[1][2][3] Understanding its metabolic fate in different species is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and signaling pathways to support further research and development.
Executive Summary
The metabolism of Zoniporide is primarily mediated by the cytosolic enzyme Aldehyde Oxidase (AO), leading to the formation of its major metabolite, 2-oxozoniporide (M1).[4][5] Significant interspecies differences have been observed, with dogs and cats showing a deficiency in this metabolic pathway.[4] Other metabolites, M2 and M3, are formed via hydrolysis of the guanidine moiety.[5] The primary route of excretion for Zoniporide and its metabolites is through the bile and feces.[5]
Data Presentation: In Vitro Metabolism Kinetics
The following table summarizes the kinetic parameters for the Aldehyde Oxidase-mediated metabolism of Zoniporide to its primary metabolite, 2-oxozoniporide (M1), in liver S9 fractions from various species. Marked differences in enzyme affinity (Km) and maximum velocity (Vmax) are evident across species.[4]
| Species | Gender | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Reference |
| Human | Male/Female | 3.4 | 74 | 21.8 | [5] |
| Cynomolgus Monkey | Male | 1.9 | 1080 | 568 | [4] |
| Rat (Sprague-Dawley) | Male | 10.3 | 290 | 28.2 | [4] |
| Mouse (CD-1) | Male | 4.8 | 130 | 27.1 | [4] |
| Dog (Beagle) | Male/Female | - | No M1 formation detected | - | [4][5] |
| Cat | - | - | No M1 formation detected | - | [4] |
| Pig (Gottingen Minipig) | Male | 4.9 | 347 | 70.8 | [4] |
| Cow (Bovine) | - | 1.3 | 157 | 121 | [4] |
Note: Dashes (-) indicate data not available or not applicable. Intrinsic clearance was calculated as Vmax/Km.
Experimental Protocols
In Vitro Metabolism Assay using Liver S9 Fractions
This protocol outlines the general procedure for assessing the metabolic stability of Zoniporide in liver S9 fractions from different species.
1. Materials:
-
Liver S9 fractions from human, rat, dog, monkey, etc. (typically pooled from multiple donors)
-
Zoniporide solution (in a suitable solvent like DMSO, final concentration in incubation typically 1 µM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Cofactor solution (e.g., NADPH, UDPGA - optional, depending on the enzymes being investigated. For AO, no cofactor is required)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes on ice, containing potassium phosphate buffer and liver S9 fraction (e.g., 1 mg/mL protein concentration).
-
Pre-warm the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Zoniporide solution to the pre-warmed mixtures.
-
Incubate the reactions at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reactions at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining parent compound (Zoniporide) and the formation of metabolites (e.g., 2-oxozoniporide).
-
Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent drug and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
In Vivo Metabolism Study in Rats and Dogs
This protocol describes a typical in vivo study to investigate the metabolism and excretion of Zoniporide.
1. Animals and Housing:
-
Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
2. Drug Administration:
-
Administer a single intravenous dose of [14C]-labeled Zoniporide to the animals. The radiolabel allows for the tracking of all drug-related material.
-
A typical dose for humans has been reported as 80 mg.[5] Doses for animal studies would be determined based on allometric scaling.
3. Sample Collection:
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Separate plasma by centrifugation.
-
Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120 hours) post-dose.
-
For bile collection, animals may be cannulated.
4. Sample Analysis:
-
Determine the total radioactivity in plasma, urine, and homogenized feces using liquid scintillation counting.
-
Profile the metabolites in plasma, urine, and feces using radio-HPLC or LC-MS/MS.
-
Identify the structure of the metabolites using techniques like mass spectrometry and NMR.
Mandatory Visualizations
Caption: Metabolic pathway of Zoniporide.
Caption: Experimental workflow for Zoniporide metabolism studies.
Caption: Mechanism of action of Zoniporide via NHE-1 inhibition.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to an LC-MS/MS Method for Zoniporide M1 Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is a critical step in understanding the pharmacokinetic profile and overall safety and efficacy of a therapeutic candidate. This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Zoniporide M1, the primary metabolite of the Na+/H+ exchanger-1 (NHE-1) inhibitor, Zoniporide. We will delve into a detailed experimental protocol, present representative performance data in comparison to regulatory standards, and explore alternative analytical methodologies.
Zoniporide has been investigated for its potential in treating various cardiovascular conditions. Its major metabolite, M1 (2-Oxozoniporide), is formed through oxidation, a reaction catalyzed by aldehyde oxidase[1][2]. Understanding the in vivo concentration of Zoniporide M1 is crucial for a complete picture of the drug's metabolism and clearance[1]. LC-MS/MS stands out as a preferred bioanalytical technique due to its high sensitivity and selectivity, which are essential for accurately measuring low concentrations of metabolites in complex biological matrices[3][4][5].
Comparative Analysis of Analytical Performance
A robust and reliable bioanalytical method is paramount for generating high-quality data to support regulatory submissions. The performance of this hypothetical validated LC-MS/MS method for Zoniporide M1 is summarized below, with a comparison against typical acceptance criteria from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
| Performance Parameter | Acceptance Criteria (FDA/EMA) | Representative Zoniporide M1 Method Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 0.1 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.1% to 2.9% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5.2% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 6.8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Consistent and reproducible | Minimal |
Alternative Analytical Methodologies
While LC-MS/MS is a powerful tool, other techniques can be employed for the quantification of drug metabolites, each with its own set of advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity, detection via UV absorbance. | Cost-effective, widely available. | Lower sensitivity and selectivity compared to MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass. | Excellent for volatile metabolites. | Requires derivatization for non-volatile compounds. |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding for detection. | High throughput, no chromatography needed. | Potential for cross-reactivity, may lack specificity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on magnetic properties of atomic nuclei. | Non-destructive, provides structural confirmation. | Lower sensitivity compared to MS-based methods. |
Experimental Protocol: LC-MS/MS Quantification of Zoniporide M1 in Human Plasma
This section details a representative experimental protocol for the validated LC-MS/MS method.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard (IS) working solutions at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (e.g., a stable isotope-labeled Zoniporide M1).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Zoniporide M1: [M+H]+ → product ion; Internal Standard: [M+H]+ → product ion (specific m/z values to be determined during method development) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jchps.com [jchps.com]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiles of Zoniporide and Cariporide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two prominent Na+/H+ Exchanger 1 (NHE-1) inhibitors, Zoniporide and Cariporide. Understanding the metabolic fate of these compounds is crucial for evaluating their pharmacokinetic properties, potential for drug-drug interactions, and overall clinical development. While extensive data is available for Zoniporide, information regarding the metabolism of Cariporide is notably scarce in publicly accessible scientific literature.
Executive Summary
Zoniporide undergoes metabolism primarily through oxidation by aldehyde oxidase (AO) and to a lesser extent, hydrolysis.[1] Its major metabolite, 2-Oxozoniporide, is well-characterized. In contrast, the specific metabolic pathways, enzymes, and metabolites of Cariporide have not been detailed in the available scientific literature. This guide presents a comprehensive overview of Zoniporide's metabolic profile and highlights the current knowledge gap concerning Cariporide.
Comparative Metabolic Data
The following tables summarize the available quantitative data on the metabolic profiles of Zoniporide and Cariporide.
Table 1: Metabolic Profile of Zoniporide
| Parameter | Description |
| Primary Metabolic Pathway | Oxidation[1] |
| Secondary Metabolic Pathway | Hydrolysis[1] |
| Primary Metabolizing Enzyme | Aldehyde Oxidase (AO)[1][2] |
| Major Metabolite (M1) | 2-Oxozoniporide[1] |
| Other Metabolites | M2 and M3 (hydrolysis products of the guanidine moiety)[1] |
| Excretion Route | Primarily bile, with 57% of the dose recovered in feces after intravenous infusion in humans.[1] |
| Pharmacokinetic Parameters | In monkeys, the half-life (t1/2) is 1.5 hours.[3] |
| Interspecies Differences | The major metabolite, M1 (2-Oxozoniporide), is absent in dogs.[1][2] |
Table 2: Metabolic Profile of Cariporide
| Parameter | Description |
| Primary Metabolic Pathway | Not Available |
| Secondary Metabolic Pathway | Not Available |
| Primary Metabolizing Enzyme | Not Available |
| Major Metabolites | Not Available |
| Excretion Route | Not Available |
| Pharmacokinetic Parameters | A population pharmacokinetic model was developed from Phase I and III clinical trial data, but specific metabolic clearance pathways were not detailed.[4] |
Signaling and Metabolic Pathways
The following diagrams illustrate the known metabolic pathways for Zoniporide and the pharmacological target for both drugs, the Na+/H+ Exchanger 1 (NHE-1) signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of Zoniporide's metabolism.
Protocol 1: In Vitro Metabolism of Zoniporide using Human Liver S9 Fractions (Aldehyde Oxidase Activity)
Objective: To determine the role of aldehyde oxidase in the metabolism of Zoniporide.
Materials:
-
Zoniporide hydrochloride hydrate
-
Human liver S9 fraction (e.g., from XenoTech)
-
Potassium phosphate buffer (0.05M, pH 7.4)
-
DMSO (Dimethyl sulfoxide)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Shaking water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Zoniporide hydrochloride hydrate (e.g., 10 mM in DMSO). Further dilute to a working stock solution (e.g., 100 µM in DMSO).
-
Thaw human liver S9 fractions on ice.
-
In a microcentrifuge tube, combine the following:
-
519 µl of 0.05M potassium phosphate buffer (pH 7.4)
-
6 µl of 100 µM Zoniporide working stock solution (final concentration 1 µM)
-
75 µl of 20 mg/ml human liver S9 fraction (final concentration 2.5 mg/ml)
-
-
Pre-incubate the mixture for 2 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding the Zoniporide solution. Note: To specifically assess non-CYP450 metabolism like AO, incubations are performed in the absence of NADPH.[5]
-
Incubate at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining Zoniporide and the formation of 2-Oxozoniporide. The metabolite is identified by a mass shift corresponding to the addition of an oxygen atom (+16 amu).[5]
Protocol 2: Hydrolysis of Zoniporide
Objective: To assess the chemical stability of Zoniporide and identify hydrolysis products.
Materials:
-
Zoniporide
-
Aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9)
-
Constant temperature chambers (e.g., 30°C, 5°C, -20°C)
-
HPLC-MS system
Procedure:
-
Prepare solutions of Zoniporide in the different aqueous buffers.
-
Place the solutions in constant temperature chambers.
-
At various time points, withdraw aliquots of the solutions.
-
Analyze the samples directly by HPLC-MS to separate and identify the parent compound and its degradants.
-
Characterize the hydrolysis products based on their mass-to-charge ratios and fragmentation patterns. For Zoniporide, hydrolysis of the guanidine moiety leads to the formation of a carboxylic acid derivative.[1]
-
Determine the rate of formation of the hydrolysis degradants to assess the stability of Zoniporide under different conditions.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a compound like Zoniporide.
Conclusion
The metabolic profile of Zoniporide is well-established, with aldehyde oxidase-mediated oxidation and hydrolysis being the primary routes of biotransformation. This knowledge is critical for its development and clinical use. In contrast, there is a significant gap in the publicly available scientific literature regarding the metabolic fate of Cariporide. This lack of data makes a direct comparison of their metabolic profiles challenging and underscores the need for further research to fully characterize the pharmacokinetic properties of Cariporide. For drug development professionals, this disparity in available metabolic information is a key consideration in risk assessment and the design of future clinical studies for NHE-1 inhibitors.
References
- 1. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
In Vitro-In Vivo Correlation of Zoniporide Metabolism: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The metabolism of Zoniporide is compared with alternative NHE-1 inhibitors, Eniporide and Cariporide, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Table 1: In Vitro Metabolism of Zoniporide and Alternatives
| Compound | Species | In Vitro System | Major Metabolite(s) | Enzyme(s) Involved | Km (µM) | Vmax (pmol/min/mg protein) |
| Zoniporide | Human | Liver S9 Fraction | 2-oxozoniporide (M1) | Aldehyde Oxidase (AO) | 3.4[1] | 74[1] |
| Hydrolysis products (M2, M3) | Hydrolases | - | - | |||
| Rat | Liver S9 Fraction | 2-oxozoniporide (M1) | Aldehyde Oxidase (AO) | - | - | |
| Dog | Liver S9 Fraction | M1 not detected | Low/No AO activity | - | - | |
| Eniporide | Human | - | Major metabolite identified | - | - | - |
| Cariporide | - | - | - | - | - | - |
Data for Eniporide and Cariporide in vitro metabolism is limited in the public domain.
Table 2: In Vivo Pharmacokinetics and Metabolism of Zoniporide and Alternatives
| Compound | Species | Dose & Route | Major Circulating Metabolite(s) | % of Dose Excreted as Metabolite(s) | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) |
| Zoniporide | Human | 80 mg, IV | 2-oxozoniporide (M1), M3 (6.4% of circulating radioactivity)[1] | M2 (17% in feces)[1] | - | - | - |
| Rat | - | 2-oxozoniporide (M1), M3 (higher concentration than human)[1] | Higher total body burden of M1 than human[1] | - | - | - | |
| Dog | - | M1 absent, M3 present[1] | - | - | - | - | |
| Eniporide | Human | 2.5-100 mg, IV | One major metabolite | 27% in urine[1] | 34.4 L/h[1] | 77.5 L[1] | ~2 hours[1] |
| Cariporide | - | - | - | - | - | - | - |
Experimental Protocols
In Vitro Metabolism of Zoniporide in Human Liver S9 Fraction
Objective: To determine the metabolic fate of Zoniporide in a human-derived in vitro system and identify the enzymes responsible for its metabolism.
Materials:
-
Zoniporide hydrochloride hydrate
-
Pooled human liver S9 fraction (20 mg/mL)
-
0.05 M Potassium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Milli-Q water
-
Shaking water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Zoniporide in DMSO.
-
Prepare working solutions of Zoniporide by diluting the stock solution in DMSO.
-
Prepare the incubation buffer (0.05 M potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
Thaw the human liver S9 fraction on ice.
-
In a microcentrifuge tube, combine the following:
-
519 µL of 0.05 M potassium phosphate buffer (pH 7.4)
-
75 µL of 20 mg/mL human liver S9 fraction (final concentration: 2.5 mg/mL)
-
-
Pre-incubate the mixture for 2 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding 6 µL of 100 µM Zoniporide stock solution (final concentration: 1 µM).
-
-
Time Points and Termination:
-
Incubate the reaction mixture for various time points (e.g., 0, 15, 30, 60, 90 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the protein.
-
-
Analysis:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining Zoniporide and the formation of metabolites over time. The disappearance of the parent compound is monitored to determine the rate of metabolism.
-
In Vivo Pharmacokinetic Study of Zoniporide in Rats
Objective: To determine the pharmacokinetic profile and metabolic fate of Zoniporide following intravenous administration to rats.
Materials:
-
Zoniporide formulated for intravenous administration
-
Male Sprague-Dawley rats (with cannulated jugular veins)
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical equipment for drug and metabolite quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimate surgically cannulated rats to the housing conditions for at least 24 hours before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Administer a single intravenous dose of Zoniporide via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
After each blood draw, flush the cannula with heparinized saline to prevent clotting.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of Zoniporide and its major metabolites in rat plasma.
-
Analyze the plasma samples to determine the concentration-time profiles of the parent drug and its metabolites.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) from the plasma concentration-time data.
-
Mandatory Visualization
Caption: Metabolic pathway of Zoniporide.
Caption: Experimental workflow for IVIVC studies.
References
A Comparative Analysis of Aldehyde Oxidase Activity Across Preclinical Species and Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde oxidase (AOX) is a cytosolic enzyme that plays a crucial role in the metabolism of a wide array of xenobiotics, including a growing number of drug candidates.[1] As medicinal chemists increasingly design compounds to be less susceptible to cytochrome P450 (CYP)-mediated metabolism, the role of non-CYP enzymes like AOX has become more prominent.[2] However, significant species differences in AOX expression and activity present a major challenge in preclinical drug development, often leading to poor prediction of human pharmacokinetics.[1][3] This guide provides a comparative overview of AOX activity in humans and key preclinical species, offering valuable data and experimental protocols to aid in the selection of appropriate animal models and to better understand the metabolic fate of AOX substrates.
Comparative Aldehyde Oxidase Activity: In Vitro Data
The in vitro activity of AOX is typically assessed using liver subcellular fractions, such as the S9 fraction or cytosol, which contain the enzyme. The following table summarizes key kinetic parameters for well-characterized AOX substrates across different species. It is important to note that dogs lack hepatic AOX activity and are therefore generally considered poor models for human AOX metabolism.[1][2]
Table 1: In Vitro Aldehyde Oxidase Activity in Liver Cytosol
| Substrate | Species | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg protein) |
| Vanillin | Human | 4.3 ± 0.9 | 2.0 ± 0.2 | 0.47 |
| Monkey (Cynomolgus) | 3.1 ± 0.4 | 10.1 ± 0.8 | 3.26 | |
| Rat | 10.9 ± 1.2 | 5.1 ± 0.4 | 0.47 | |
| Mouse | 1.4 ± 0.2 | 12.9 ± 0.7 | 8.97 | |
| Phthalazine | Human | 830 | 0.83 | 0.001 |
| Monkey (Rhesus) | 120 | 1.97 | 0.016 | |
| Guinea Pig | 280 | 1.71 | 0.006 | |
| Zaleplon | Human | 93 ± 18 | 0.317 ± 0.241 | 0.0034 |
| Monkey (Cynomolgus) | - | - | - | |
| Rat | - | - | - | |
| Mouse | - | - | - |
Data for Vanillin from Sahi et al., 2008.[4] Data for Phthalazine from Fu et al., 2013 as cited in a presentation.[1] Data for Zaleplon from Lake et al., 2002. Note: Zaleplon data is for the formation of 5-oxo-zaleplon. Dashes indicate data not found in the searched literature.
Comparative Aldehyde Oxidase Activity: In Vivo Data
In vivo studies are critical for understanding the overall contribution of AOX to drug clearance and the formation of metabolites. The following table provides examples of species differences in the in vivo metabolism of known AOX substrates.
Table 2: In Vivo Metabolism of Aldehyde Oxidase Substrates
| Substrate | Species | Major AOX-Mediated Metabolites | Key Findings |
| Zaleplon | Human | 5-Oxo-zaleplon | 5-Oxo-zaleplon is a major metabolite. |
| Monkey (Cynomolgus) | 5-Oxo-zaleplon | 5-Oxo-zaleplon is a major metabolite, formed at a much higher rate than in rats.[5] | |
| Rat | 5-Oxo-zaleplon | 5-Oxo-zaleplon is a very minor metabolite. The major metabolite is N-desethyl-zaleplon (CYP-mediated).[5] | |
| Carbazeran | Human | 4-Oxo-carbazeran and other oxidized metabolites | Extensive metabolism by AOX leads to low bioavailability (<5%).[3] |
| Dog | O-desmethylcarbazeran (CYP-mediated) | AOX-mediated metabolites are absent.[2][6] | |
| Rat | Forms AOX-mediated metabolites.[2] | Shows AOX activity, but the profile differs from humans. | |
| FK3453 | Human | Oxidative metabolite of the aminopyrimidine moiety (M4) | Extensive AOX metabolism resulted in extremely low plasma concentrations of the parent drug.[7] |
| Dog | - | Preclinical studies in dogs did not predict the extensive AOX metabolism in humans.[7] | |
| Rat | - | Preclinical studies in rats did not predict the extensive AOX metabolism in humans.[7] |
Species Differences in Aldehyde Oxidase Expression
The observed variations in AOX activity are rooted in the differences in gene copy number and tissue-specific expression across species. Humans possess a single active AOX gene, AOX1.[8][9] In contrast, rodents like mice and rats have four active AOX genes (Aox1, Aox2, Aox3, Aox4).[8][10]
Table 3: Tissue Distribution of Aldehyde Oxidase
| Tissue | Human | Monkey (Cynomolgus/Rhesus) | Rat | Mouse |
| Liver | High | High | Moderate | High |
| Adrenal Gland | High | - | - | - |
| Lung | Moderate | - | Moderate | Moderate |
| Kidney | Moderate | - | Moderate | Moderate |
| Intestine | Moderate | - | Moderate | Moderate |
| Trachea | Moderate | - | High | High |
This table provides a qualitative summary based on information from various sources.[8][10] Dashes indicate data not found in the searched literature.
Experimental Protocols
Protocol 1: In Vitro Aldehyde Oxidase Activity Assay in Liver S9 Fraction
This protocol outlines a general procedure for determining the metabolic stability of a compound in liver S9 fractions, which contain both microsomal and cytosolic enzymes, including AOX.
1. Materials and Reagents:
-
Test compound
-
Liver S9 fractions (human, monkey, rat, mouse)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess CYP contribution)
-
AOX inhibitor (e.g., menadione, hydralazine)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, prepare the incubation mixtures containing the liver S9 fraction (e.g., 0.5-1 mg/mL protein), potassium phosphate buffer, and the test compound at the desired concentration (e.g., 1 µM). Prepare separate wells for each species and time point.
-
Control Incubations:
-
No Cofactor Control: To assess non-CYP mediated metabolism (including AOX), omit the NADPH regenerating system.
-
Inhibitor Control: To specifically identify AOX-mediated metabolism, include a known AOX inhibitor (e.g., 10-100 µM menadione).
-
Positive Control: Include a known AOX substrate (e.g., phthalazine, vanillin) to ensure the enzymatic activity of the S9 fractions.
-
-
Initiate the Reaction: Pre-incubate the plates at 37°C for a few minutes. Initiate the metabolic reaction by adding the test compound (and NADPH regenerating system if applicable).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[11]
-
Sample Processing: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From this, calculate the half-life (t½) and the intrinsic clearance (CLint). A significant decrease in the rate of metabolism in the presence of an AOX inhibitor confirms the involvement of AOX.
Protocol 2: In Vivo Assessment of Aldehyde Oxidase-Mediated Metabolism in Rodents
This protocol provides a general framework for an in vivo study in rats or mice to evaluate the role of AOX in the metabolism of a test compound.
1. Animals and Housing:
-
Use appropriate strains of rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
House the animals in a controlled environment with a standard diet and water ad libitum.
-
Allow for an acclimatization period before the study.
2. Study Design:
-
Dosing: Administer the test compound to a group of animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Control Group (Optional): To specifically investigate the role of AOX, a control group can be pre-treated with an AOX inhibitor (e.g., hydralazine).[12][13] Alternatively, AOX-deficient mouse strains can be used.[12][13]
-
Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus). Collect urine and feces over a 24-hour period.
-
Sample Processing: Process blood samples to obtain plasma. Store all biological samples at -80°C until analysis.
3. Bioanalysis and Metabolite Identification:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and its potential metabolites in plasma, urine, and feces.
-
Analyze the collected samples to determine the pharmacokinetic profile of the parent drug.
-
For metabolite identification, use high-resolution mass spectrometry to analyze pooled plasma and urine samples. Compare the metabolite profiles between the treated and control (inhibitor-treated or AOX-deficient) groups to identify AOX-specific metabolites.
4. Data Analysis:
-
Calculate pharmacokinetic parameters for the parent drug (e.g., Cmax, Tmax, AUC, half-life, clearance).
-
Quantify the major metabolites and determine their contribution to the overall clearance of the parent compound.
-
Compare the pharmacokinetic profiles and metabolite patterns between species to assess the translatability of the animal model to humans.
Visualizations
Caption: Workflow for in vitro aldehyde oxidase activity assay.
Caption: Decision tree for selecting preclinical species.
Caption: Simplified reaction catalyzed by aldehyde oxidase.
Conclusion
The data presented in this guide underscore the significant interspecies variability in aldehyde oxidase activity. Monkeys, particularly cynomolgus and rhesus macaques, often exhibit AOX metabolic profiles that are more comparable to humans than rodents.[5] However, no single species can be universally declared as the ideal model for human AOX metabolism.[1] Therefore, a thorough in vitro characterization of a drug candidate's susceptibility to AOX metabolism across multiple species is paramount. This, coupled with carefully designed in vivo studies in relevant animal models, will enable a more accurate prediction of human pharmacokinetics and mitigate the risks of unforeseen metabolic liabilities during clinical development.
References
- 1. xenotech.com [xenotech.com]
- 2. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde oxidase-dependent marked species difference in hepatic metabolism of the sedative-hypnotic, zaleplon, between monkeys and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Case report of extensive metabolism by aldehyde oxidase in humans: pharmacokinetics and metabolite profile of FK3453 in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mammalian aldehyde oxidase gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Aldehyde oxidase importance in vivo in xenobiotic metabolism: imidacloprid nitroreduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Zoniporide Metabolite M1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the off-target effects of Zoniporide metabolite M1 (2-Oxozoniporide). Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical target in the context of ischemia-reperfusion injury associated with acute myocardial infarction.[1][2] Its primary and major circulating metabolite in humans is M1, formed through oxidation by aldehyde oxidase.[3][4] Understanding the off-target profile of this major metabolite is crucial for a comprehensive safety assessment and to de-risk clinical development.
While extensive data on the selectivity of the parent compound, Zoniporide, is available, publicly accessible information detailing a broad off-target screening of its metabolite M1 is limited. This guide, therefore, presents a comparative analysis based on the known properties of Zoniporide and outlines a recommended course of action for the systematic evaluation of M1's off-target liabilities.
Comparative Analysis of On-Target and Potential Off-Target Activity
A critical step in evaluating the safety profile of a metabolite is to compare its activity at the intended target with its potential interactions with a wide range of other biological macromolecules. The following table outlines the known selectivity of Zoniporide and provides a template for presenting the yet-to-be-determined off-target data for M1.
Table 1: Comparative Selectivity Profile of Zoniporide and Proposed Profile for Metabolite M1
| Target | Zoniporide IC50/Ki | Metabolite M1 IC50/Ki | Rationale for Inclusion |
| Primary Target | |||
| hNHE-1 | 14 nM (IC50)[2][5] | Data to be determined | Primary therapeutic target |
| NHE Isoforms | Assessment of isoform selectivity | ||
| hNHE-2 | >150-fold selective vs. hNHE-1[2][5] | Data to be determined | |
| rNHE-3 | >150-fold selective vs. hNHE-1[2] | Data to be determined | |
| Broad Panel Off-Targets (Example) | Standard safety pharmacology screening | ||
| 5-HT2B Receptor | Data to be determined | Data to be determined | Potential for cardiac valvulopathy |
| hERG Channel | Data to be determined | Data to be determined | Potential for QT prolongation |
| Cyclooxygenase (COX-1/2) | Data to be determined | Data to be determined | Common off-target for anti-inflammatory signals |
| A-family GPCRs | Data to be determined | Data to be determined | Broad class of frequently hit off-targets |
| Kinase Panel (e.g., ROCK, PKA) | Data to be determined | Data to be determined | Potential for various cellular signaling disruptions |
Proposed Experimental Protocols for Off-Target Profiling
To generate the necessary data for a comprehensive evaluation of M1's off-target effects, a tiered screening approach is recommended. This typically involves an initial broad screen against a panel of common off-target liabilities, followed by more detailed concentration-response studies for any identified "hits."
Experimental Protocol 1: Broad Off-Target Screening (Binding Assays)
Objective: To identify potential off-target interactions of this compound across a wide range of receptors, ion channels, transporters, and enzymes.
Methodology:
-
Compound: this compound (2-Oxozoniporide), synthesized and purified to >95%.
-
Screening Panel: A comprehensive safety pharmacology panel, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44, which includes a diverse set of targets known to be associated with adverse drug reactions.
-
Assay Format: Radioligand binding assays will be performed at a single high concentration of M1 (e.g., 10 µM) in duplicate.
-
Data Analysis: The percentage inhibition of radioligand binding will be calculated for each target. A threshold for significant activity (e.g., >50% inhibition) will be established to identify potential hits for follow-up studies.
-
Comparator: Zoniporide will be run in parallel to provide a direct comparison between the parent drug and its metabolite.
Experimental Protocol 2: Functional Follow-up Assays
Objective: To confirm and characterize the functional activity of M1 at any targets identified as hits in the initial binding screen.
Methodology:
-
Compound: this compound.
-
Targets: Any target from the broad screen where M1 demonstrated significant binding inhibition.
-
Assay Format: Appropriate functional assays will be employed for each target class (e.g., calcium flux assays for GPCRs, patch-clamp electrophysiology for ion channels, enzymatic activity assays).
-
Concentration-Response Curves: M1 will be tested over a range of concentrations (e.g., 10 nM to 100 µM) to determine its potency (IC50 or EC50).
-
Data Analysis: Concentration-response curves will be generated, and potency values will be calculated using non-linear regression.
-
Comparator: Zoniporide will also be tested in the same functional assays for direct comparison.
Visualizing Experimental Workflow and Signaling Pathways
To clearly illustrate the proposed experimental approach and the known signaling pathway of the parent compound, the following diagrams are provided.
Caption: Proposed workflow for evaluating the off-target effects of this compound.
Caption: Simplified signaling pathway of NHE-1 in cardiac ischemia and the mechanism of action of Zoniporide.
Conclusion
A thorough assessment of the off-target pharmacology of Zoniporide's major metabolite, M1, is a critical component of its preclinical safety evaluation. By employing a systematic screening approach as outlined in this guide, researchers can generate the necessary data to build a comprehensive safety profile. Comparing the off-target activities of M1 with its parent compound, Zoniporide, will provide valuable insights into whether the metabolic conversion alters the selectivity profile and introduces any new potential liabilities. This information is indispensable for making informed decisions in the drug development process.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Na+/H+ Exchanger Isoform 1 (NHE-1) Inhibitors and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a critical therapeutic target in a range of pathologies, from cardiovascular diseases like ischemia-reperfusion injury and heart failure to various cancers.[1][2][3][4][5] The development of selective NHE-1 inhibitors has been a key focus of pharmaceutical research, leading to a number of compounds with distinct pharmacological profiles. This guide provides a comprehensive, head-to-head comparison of prominent NHE-1 inhibitors, presenting available data on their potency, selectivity, pharmacokinetics, and metabolites to aid researchers in selecting the appropriate tool for their studies and to inform future drug development efforts.
Quantitative Comparison of NHE-1 Inhibitors
The following tables summarize the key quantitative data for a selection of well-characterized NHE-1 inhibitors.
Table 1: Potency (IC50) of NHE-1 Inhibitors
| Compound | NHE-1 IC50 (nM) | Species | Assay Method | Reference |
| Amiloride | - | - | - | [3] |
| Cariporide | 30 - 50 | Human | Intracellular pH recovery | [6][7] |
| Eniporide | 4.5 | Human | Intracellular pH recovery | [6] |
| Rimeporide | - | - | - | [8][9][10][11][12] |
| BI-9627 | 6 | Human | Intracellular pH recovery | [13] |
| T-162559 | 0.96 | Human | Intracellular pH recovery | [6] |
| Zoniporide | 14 | Human | 22Na+ uptake | [14][15][16] |
Note: IC50 values can vary depending on the assay conditions and cell type used.
Table 2: Selectivity Profile of NHE-1 Inhibitors against other NHE Isoforms
| Compound | NHE-1 IC50 (µM) | NHE-2 IC50 (µM) | NHE-3 IC50 (µM) | Selectivity (NHE-2/NHE-1) | Selectivity (NHE-3/NHE-1) | Reference |
| Cariporide | 0.05 | 1000 | 3 | >20000 | 60 | |
| BI-9627 | 0.006 | >0.18 | >0.18 | >30 | >30 | [13] |
| Zoniporide | 0.014 | 2.2 | 220 | ~157 | ~15714 |
Table 3: Pharmacokinetic Parameters of NHE-1 Inhibitors
| Compound | Half-life (t1/2) | Clearance | Volume of Distribution | Major Metabolites Identified | Species | Reference |
| Eniporide | ~2 hours | 34.4 L/h | 77.5 L | EMD 112 843 | Human | |
| Zoniporide | 1.5 hours | - | - | 2-oxozoniporide (M1), M2, M3 | Human, Rat, Dog | |
| Rimeporide | 3-4 hours | - | - | Not specified | Human | [8][10] |
| Cariporide | - | - | - | Not specified | - | [2][17][18][19][20] |
| BI-9627 | - | - | - | Not specified | Rat, Dog (excellent PK) | [13] |
| T-162559 | - | - | - | Not specified | - | [6][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of NHE-1 inhibitors.
Plate-Based NHE-1 Inhibition Assay
This protocol is adapted from a method used for assessing NHE-1 inhibition in a high-throughput format.
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., MDA-MB-231) in appropriate media.
-
Seed the cells into 96-well black, clear-bottom plates at a density that allows them to reach confluence within 72 hours.
Assay Procedure:
-
Once confluent, replace the culture medium with a low-serum medium (e.g., 0.2% FBS) for 3-4 hours to stimulate NHE-1 activity.
-
Load the cells with a pH-sensitive fluorescent dye, such as 5 µM BCECF-AM, for 30 minutes at 37°C.
-
Wash the cells with a Na+-free acid-load buffer (e.g., containing NH4Cl) and incubate for 30 minutes at 37°C to induce intracellular acidification.
-
Remove the acid-load buffer and replace it with a Na+-containing assay buffer containing serial dilutions of the test inhibitor or vehicle control (e.g., DMSO).
-
Immediately measure the fluorescence at dual excitation wavelengths (pH-sensitive and isosbestic) using a plate reader.
-
Calculate the ratio of the fluorescence intensities to determine the intracellular pH (pHi).
-
The rate of pHi recovery in the presence of the inhibitor is compared to the vehicle control to determine the percent inhibition and subsequently the IC50 value.
Pharmacokinetic Studies in Rodents
This generalized protocol outlines the key steps in determining the pharmacokinetic profile of an NHE-1 inhibitor.
Animal Dosing:
-
Administer the NHE-1 inhibitor to a cohort of rodents (e.g., rats, mice) via the desired route (e.g., intravenous, oral).
-
Include a vehicle control group.
Sample Collection:
-
Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma and store frozen until analysis.
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the parent drug and any known metabolites in plasma.
-
Analyze the plasma samples to determine the concentration of the inhibitor at each time point.
Data Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
In Vivo Efficacy Model: Ischemia-Reperfusion Injury in Rats
This protocol describes a common model to assess the cardioprotective effects of NHE-1 inhibitors.
Animal Model:
-
Anesthetize adult male rats and surgically expose the heart.
-
Induce regional myocardial ischemia by temporarily ligating a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes).
-
Administer the NHE-1 inhibitor or vehicle control either prior to ischemia or at the onset of reperfusion.
-
Remove the ligature to allow for reperfusion of the myocardium for a set duration (e.g., 2 hours).
Assessment of Infarct Size:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart with a vital dye (e.g., triphenyltetrazolium chloride, TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Digitally image the heart slices and quantify the area at risk and the infarct size.
-
Express the infarct size as a percentage of the area at risk to determine the cardioprotective efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of NHE-1 activation and its downstream effects.
Caption: Experimental workflow for a plate-based NHE-1 inhibition assay.
Caption: Logical relationship of inhibitor selectivity for different NHE isoforms.
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 5. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rimeporide | EspeRare Foundation [esperare.org]
- 10. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 19. Cariporide - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized Zoniporide M1 by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the chemical structure of synthesized Zoniporide M1 (2-oxozoniporide) using Nuclear Magnetic Resonance (NMR) spectroscopy. Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), and its major metabolite, M1, is formed by the oxidation of the quinoline ring to a quinolin-2-one.[1][2] Accurate structural confirmation of this metabolite is crucial for metabolism studies and further drug development. This document outlines the expected ¹H and ¹³C NMR spectral data for the synthesized Zoniporide M1 and compares it with a hypothetical alternative structure to highlight the key differentiating features.
Predicted ¹H and ¹³C NMR Data for Structural Confirmation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the synthesized Zoniporide M1. For comparative purposes, a hypothetical isomer, where the oxidation occurred at the 4-position of the quinoline ring (4-oxo-zoniporide), is also presented to demonstrate the power of NMR in distinguishing between potential metabolic products.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Zoniporide M1 (Predicted) | Hypothetical 4-oxo Isomer (Predicted) |
| Quinolinone H-3 | ~6.5 ppm (d, J = 9.5 Hz) | ~6.2 ppm (s) |
| Quinolinone H-4 | ~7.9 ppm (d, J = 9.5 Hz) | - |
| Quinolinone H-6 | ~7.3 ppm (d, J = 8.0 Hz) | ~7.8 ppm (d, J = 7.5 Hz) |
| Quinolinone H-7 | ~7.6 ppm (t, J = 8.0 Hz) | ~7.4 ppm (t, J = 7.5 Hz) |
| Quinolinone H-8 | ~7.2 ppm (d, J = 8.0 Hz) | ~8.1 ppm (d, J = 7.5 Hz) |
| Pyrazole H-3 | ~8.2 ppm (s) | ~8.2 ppm (s) |
| Cyclopropyl CH | ~2.1 ppm (m) | ~2.1 ppm (m) |
| Cyclopropyl CH₂ | ~1.0-1.2 ppm (m) | ~1.0-1.2 ppm (m) |
| Guanidine NH/NH₂ | ~7.0-8.0 ppm (br s) | ~7.0-8.0 ppm (br s) |
| Quinolinone NH | ~11.9 ppm (s) | ~11.5 ppm (s) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Zoniporide M1 (Predicted) | Hypothetical 4-oxo Isomer (Predicted) |
| Quinolinone C-2 | ~162 ppm | ~145 ppm |
| Quinolinone C-3 | ~122 ppm | ~110 ppm |
| Quinolinone C-4 | ~140 ppm | ~178 ppm |
| Quinolinone C-4a | ~120 ppm | ~125 ppm |
| Quinolinone C-5 | ~128 ppm | ~126 ppm |
| Quinolinone C-6 | ~123 ppm | ~124 ppm |
| Quinolinone C-7 | ~131 ppm | ~135 ppm |
| Quinolinone C-8 | ~116 ppm | ~118 ppm |
| Quinolinone C-8a | ~139 ppm | ~138 ppm |
| Pyrazole C-3 | ~145 ppm | ~145 ppm |
| Pyrazole C-4 | ~115 ppm | ~115 ppm |
| Pyrazole C-5 | ~150 ppm | ~150 ppm |
| Acylguanidine C=O | ~165 ppm | ~165 ppm |
| Acylguanidine C=N | ~158 ppm | ~158 ppm |
| Cyclopropyl CH | ~10 ppm | ~10 ppm |
| Cyclopropyl CH₂ | ~8 ppm | ~8 ppm |
Experimental Protocols
Synthesis of Zoniporide M1 (2-oxozoniporide)
A potential synthetic route to Zoniporide M1 involves the oxidation of Zoniporide.[3] A laboratory-scale synthesis can be performed as follows:
-
Dissolution: Dissolve Zoniporide in a suitable organic solvent such as dichloromethane or a mixture of acetic acid and water.
-
Oxidation: Add a suitable oxidizing agent, for example, a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified synthesized Zoniporide M1 and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument at 125 MHz. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.
-
Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening factor of 0.3 Hz for the ¹H spectrum and 1.0 Hz for the ¹³C spectrum before Fourier transformation. Phase and baseline correct the spectra and reference them to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural confirmation of Zoniporide M1.
Caption: Synthetic workflow for Zoniporide M1.
References
Assessing the toxicological profile of Zoniporide versus its M1 metabolite.
A detailed guide for researchers and drug development professionals on the toxicological profiles of the NHE-1 inhibitor Zoniporide and its primary metabolite, M1.
Executive Summary
Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a protein implicated in cellular damage during ischemia-reperfusion injuries.[1] While preclinical studies have shown Zoniporide to be generally well-tolerated, a comprehensive understanding of its toxicological profile, alongside that of its major human metabolite, M1 (2-oxozoniporide), is crucial for its continued development and clinical application.[1] This guide provides a comparative overview of the available toxicological data for Zoniporide and its M1 metabolite, outlines standard experimental protocols for toxicological assessment, and visualizes the key signaling pathways and experimental workflows.
A significant challenge in this comparative assessment is the limited publicly available toxicological data for the M1 metabolite. A key study on the metabolism of Zoniporide noted that "no further toxicological evaluation of the three human metabolites was undertaken," which accounts for the scarcity of direct comparative studies.[2]
Comparative Toxicological Data
Direct quantitative comparisons of the toxicological profiles of Zoniporide and its M1 metabolite are hampered by the lack of available data for M1. The following table summarizes the known information for Zoniporide.
| Parameter | Zoniporide | M1 Metabolite |
| Acute Toxicity | Not classified as hazardous according to the Globally Harmonized System (GHS).[3] | No data available |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[3] | No data available |
| Mutagenicity/Genotoxicity | No data available in reviewed literature. | No data available |
| Cytotoxicity (IC50) | No data available in reviewed literature. | No data available |
Experimental Protocols
Standard in vitro assays are fundamental in establishing the toxicological profiles of a parent compound and its metabolites. Below are detailed methodologies for key experiments relevant to the assessment of Zoniporide and M1.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Zoniporide and M1 metabolite in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Genotoxicity Assay: Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a chemical's potential to produce genetic mutations.
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Combine the test compound at various concentrations, the bacterial strain, and the S9 mix (if applicable) in a test tube with molten top agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Experimental Workflow for Toxicological Assessment
The following diagram illustrates a typical workflow for assessing the toxicological profile of a new chemical entity and its metabolites.
Caption: A generalized workflow for the toxicological evaluation of a drug candidate.
Signaling Pathway of NHE-1 Inhibition and Potential Toxicological Consequences
This diagram outlines the mechanism of NHE-1 inhibition by Zoniporide and the potential downstream cellular effects that could be relevant to a toxicological assessment.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Safe Disposal of Zoniporide Metabolite M1: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of Zoniporide metabolite M1, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on the available safety data for the parent compound, Zoniporide, and general best practices for the disposal of non-hazardous chemical waste from research and development activities.
I. Understanding the Compound: Zoniporide and its Metabolite M1
Key Safety Data for Zoniporide Hydrochloride:
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| Flammability | Product is not flammable | [2] |
| Hazardous Reactions | No dangerous reactions known | [2] |
| Incompatible Materials | Strong acids, strong bases | [2] |
II. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
III. Detailed Disposal Protocol
Based on the non-hazardous classification of the parent compound, the following step-by-step procedure should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling any chemical substance.
2. Waste Collection:
-
Solid Waste: Collect dry, solid waste containing this compound in a designated, well-labeled, and securely sealed container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the designated solid waste container. Avoid disposing of liquid waste directly down the drain.[3]
3. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[2]
4. Final Disposal:
-
Dispose of the contained waste in accordance with all applicable federal, state, and local environmental regulations for non-hazardous chemical waste.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on their waste disposal procedures.
-
Do not mix with household garbage or allow the product to enter the sewage system.[3]
IV. Emergency Procedures
In the event of an accidental spill:
-
Containment: Cover drains to prevent entry into the sewer system.
-
Cleanup: For solid material, pick it up mechanically, avoiding dust generation.[2] For liquid spills, collect, bind, and pump off the material.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal of Cleanup Materials: Dispose of all contaminated materials as non-hazardous chemical waste according to the procedures outlined above.
First Aid Measures (Based on Parent Compound):
-
After inhalation: Supply fresh air; consult a doctor in case of complaints.[2]
-
After skin contact: Generally, the product does not irritate the skin.[2] In case of contact, rinse the skin with water.
-
After eye contact: Rinse the opened eye for several minutes under running water.[2]
-
After swallowing: If symptoms persist, consult a doctor.[2]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling Zoniporide metabolite M1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Zoniporide metabolite M1 (2-oxozoniporide). The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of materials.
I. Personal Protective Equipment (PPE)
While specific hazard data for this compound is not currently available, and the parent compound Zoniporide hydrochloride is not classified as a hazardous substance, it is imperative to handle this research chemical with a high degree of caution.[1][2] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Summary of Required PPE
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or higher concentrations, consider double-gloving.[3] |
| Eye Protection | Safety Glasses with Side Shields | Must be ANSI Z87.1 compliant.[3][4][5] |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing from potential splashes.[4][6] |
| Respiratory Protection | Not generally required | To be used if generating aerosols or fine powders. A risk assessment should determine the need for a respirator.[5][6] |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[6] |
II. Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe working environment. The following step-by-step procedures should be followed.
A. Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, such as a chemical fume hood, especially when handling powders or creating solutions.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach to avoid unnecessary movement and potential contamination. This includes the chemical, solvents, glassware, and waste containers.
-
Review Safety Data Sheets (SDS): Although an SDS for this compound is not available, review the SDS for the parent compound, Zoniporide hydrochloride, to be aware of any related information.[1][2]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
B. Handling of this compound
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to prevent inhalation of any fine particles. Use appropriate tools to handle the substance and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Experimental Use: During experimental procedures, handle all solutions and materials containing this compound with care to prevent spills and splashes.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent material, and clean the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
C. Post-Handling Procedures
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
-
Doffing PPE: Remove personal protective equipment in the correct order to prevent cross-contamination. First, remove gloves, followed by the lab coat, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
III. Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as chemical waste. Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be disposed of in a designated solid chemical waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
IV. Visual Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
